molecular formula C19H14F2N6O B12370236 Talazoparib-13C,d4

Talazoparib-13C,d4

Cat. No.: B12370236
M. Wt: 385.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-UWQIOMAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talazoparib-13C,d4 is a useful research compound. Its molecular formula is C19H14F2N6O and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14F2N6O

Molecular Weight

385.4 g/mol

IUPAC Name

(11S,12R)-7-fluoro-12-(2-methyl-1,2,4-triazol-3-yl)-11-(2,3,5,6-tetradeuterio-4-fluorophenyl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1

InChI Key

HWGQMRYQVZSGDQ-UWQIOMAISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C@@H]2[C@H](C3=NNC(=O)C4=C3C(=CC(=C4)F)N2)C5=NC=NN5C)[2H])[2H])F)[2H]

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Talazoparib-13C,d4, an isotopically labeled version of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important compound for use in various research applications, including pharmacokinetic and metabolism studies.

Introduction to Talazoparib

Talazoparib is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2] Talazoparib also exhibits a strong "PARP trapping" mechanism, where it stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.

The use of isotopically labeled compounds like this compound is invaluable in drug discovery and development. The incorporation of stable isotopes (¹³C and ²H) provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites in biological matrices. This is crucial for accurate quantification in pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard in bioanalytical assays.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established synthetic routes for unlabeled Talazoparib, incorporating isotopically labeled starting materials at key positions. The following proposed synthetic scheme is based on procedures outlined in the scientific literature, including a patent describing a multi-step synthesis of Talazoparib.[3]

Proposed Synthetic Workflow

The synthesis involves a multi-step process culminating in the formation of the core tetrahydropyridophthalazinone structure with the desired isotopic labels. The key isotopically labeled precursors are proposed to be [¹³C,d₄]-4-fluorobenzaldehyde and [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole, which would introduce the labels into the core structure of Talazoparib.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Assembly & Purification Labeled_Precursor_1 [13C,d4]-4-fluorobenzaldehyde Intermediate_1 Labeled Intermediate A Labeled_Precursor_1->Intermediate_1 Step 1 Labeled_Precursor_2 [13C,15N]-1-methyl-1H-1,2,4-triazole Labeled_Precursor_2->Intermediate_1 Step 1 Unlabeled_Reagent 6-Fluoro-4-nitroisobenzofuran-1(3H)-one Unlabeled_Reagent->Intermediate_1 Step 1 Intermediate_2 Labeled Intermediate B Intermediate_1->Intermediate_2 Step 2 Final_Product This compound Intermediate_2->Final_Product Step 3 Purification Chromatographic Purification Final_Product->Purification Final Step

A high-level workflow for the proposed synthesis of this compound.
Experimental Protocols

The following are detailed, proposed methodologies for the key synthetic steps. These protocols are adapted from known procedures for unlabeled Talazoparib and should be optimized for the specific labeled intermediates.

Step 1: Synthesis of Labeled Intermediate A

This step involves the condensation of labeled precursors to form a key intermediate.

  • To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in an appropriate solvent (e.g., THF), add [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole.

  • The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride) at a controlled temperature.

  • The resulting intermediate is then reacted with [¹³C,d₄]-4-fluorobenzaldehyde in a reductive cyclization reaction. This can be achieved using a reducing agent such as titanium(III) chloride in a suitable solvent mixture (e.g., THF and methanol).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the product is isolated by extraction and purified by column chromatography to yield Labeled Intermediate A.

Step 2: Formation of the Tetrahydropyridophthalazinone Core (Labeled Intermediate B)

  • Labeled Intermediate A is dissolved in a suitable solvent like ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is heated to reflux.

  • The reaction leads to the cyclization and formation of the core phthalazinone structure.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is washed with water and ethanol and can be further purified by recrystallization to afford Labeled Intermediate B.

Step 3: Final Chiral Resolution and Purification

  • If the synthesis results in a racemic mixture, chiral resolution is necessary to isolate the desired (8S,9R)-enantiomer. This can be achieved using chiral chromatography (e.g., supercritical fluid chromatography [SFC] with a chiral stationary phase).

  • The final product, this compound, is obtained after purification.

  • The purity of the final compound is confirmed by HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula¹³C₄C₁₅H₁₀D₄F₂N₆O
Molecular Weight~385.38 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. The expected [M+H]⁺ ion for this compound would be approximately m/z 385.15, which is 5 units higher than the unlabeled Talazoparib (m/z 380.35).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to be similar to that of unlabeled Talazoparib, with the key difference being the absence of signals corresponding to the four deuterated positions on the fluorophenyl ring. The integration of the remaining proton signals should be consistent with the labeled structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for the ¹³C-labeled carbons will be significantly enhanced and may show coupling to adjacent deuterium atoms.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum should show two distinct signals corresponding to the two fluorine atoms in the molecule.

¹H NMR (400 MHz, DMSO-d₆) - Unlabeled Talazoparib
Chemical Shift (δ, ppm)
12.35
7.83
7.75
7.53-7.49
7.20-7.16
7.11-7.08
6.96-6.92
5.06-4.99
3.68

Note: The ¹H NMR data for unlabeled Talazoparib is provided for reference.[3] The spectrum of this compound will show the absence of signals for the deuterated positions.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to determine the chemical and radiochemical purity of the final product. A typical purity of >98% is expected for use in research applications. MedChemExpress reports a purity of 99.30% for their commercially available this compound.

Talazoparib's Mechanism of Action: PARP Inhibition Signaling Pathway

Talazoparib exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the key steps in this process.

G cluster_0 DNA Damage & Repair cluster_1 Talazoparib Action cluster_2 Consequences in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Recruitment DNA_Damage->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER PARP_Inhibition PARP Inhibition & Trapping PARP_Activation->PARP_Inhibition Inhibits DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Talazoparib Talazoparib Talazoparib->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Failed_Repair Failed Homologous Recombination Repair (in BRCA1/2 mutant cells) DSB_Formation->Failed_Repair Apoptosis Cell Death (Apoptosis) Failed_Repair->Apoptosis

The signaling pathway of Talazoparib's action as a PARP inhibitor.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established procedures for the unlabeled compound, offers a viable pathway for obtaining this valuable research tool. The detailed characterization methods ensure the quality and identity of the synthesized labeled compound. The availability of isotopically labeled Talazoparib will continue to support critical research in oncology, particularly in understanding its pharmacokinetics, metabolism, and mechanism of action, ultimately contributing to the development of more effective cancer therapies.

References

An In-Depth Technical Guide to Isotopic Labeling of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the synthesis, application, and analysis of both radioactive and stable isotope-labeled PARP inhibitors, offering valuable insights for researchers in drug discovery, pharmacology, and clinical development.

Introduction to Isotopic Labeling of PARP Inhibitors

Isotopic labeling is an indispensable tool in pharmaceutical research, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For PARP inhibitors, a class of targeted cancer therapeutics, isotopic labeling plays a crucial role in non-invasive imaging of PARP expression, understanding their pharmacokinetic and pharmacodynamic properties, and facilitating their clinical development.

This guide will delve into two primary areas of isotopic labeling:

  • Radiolabeling: Primarily used for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and in ADME studies to trace the drug and its metabolites.

  • Stable Isotope Labeling: Employed in quantitative bioanalysis as internal standards for pharmacokinetic studies and to investigate metabolic pathways without the use of radioactivity.

PARP Signaling and Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the DNA damage response (DDR) pathway. They detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly (ADP-ribose) (PAR) chains, which recruits other DNA repair proteins. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cell death through a concept known as synthetic lethality.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP sensed by PARylation PAR Chain Synthesis PARP->PARylation PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping leads to Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Cell_Survival Cell_Survival SSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Figure 1: Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.

Radiolabeling of PARP Inhibitors

Radiolabeled PARP inhibitors are crucial for non-invasive imaging of PARP expression in tumors, which can aid in patient selection, monitoring treatment response, and understanding drug distribution. Common radioisotopes used include Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for PET, and Iodine-123 (¹²³I) and Technetium-99m (⁹⁹mTc) for SPECT. Carbon-14 (¹⁴C) is the isotope of choice for human ADME and mass balance studies.

Quantitative Data from Radiolabeling Studies

The following tables summarize key quantitative data from various radiolabeling studies of PARP inhibitors.

Table 1: In Vitro Binding Affinity and Potency of Radiolabeled PARP Inhibitors and Analogs

CompoundTargetKᵢ (nM)IC₅₀ (nM)Reference(s)
[¹⁸F]TalazoparibPARP-10.65 ± 0.07-[1][2]
Talazoparib Analog (3a)PARP-12.37 ± 0.56-[1][2]
Talazoparib Analog (3b)PARP-11.92 ± 0.41-[1]
Talazoparib Analog (3c)PARP-11.73 ± 0.43-
OlaparibPARP-11.87 ± 0.105 (PARP-1), 1 (PARP-2)
[¹⁸F]AZD2281 (Olaparib analog)PARP-1-17.9 ± 1.1
[⁶⁸Ga]Ga-DOTANPB (Niraparib analog)PARP-1-82.21

Table 2: In Vivo Tumor Uptake of Radiolabeled PARP Inhibitors

RadiotracerTumor ModelUptake (%ID/g)Time PointReference(s)
[¹⁸F]TalazoparibPC-3 (prostate)3.78 ± 0.554 h
[¹⁸F]TalazoparibPC-3 (prostate)4.52 ± 0.328 h
[⁶⁸Ga]Ga-DOTANPBHeLa (cervical)3.37 ± 0.33-
[⁶⁸Ga]Ga-DOTANPB (blocked)HeLa (cervical)2.50 ± 0.27-

Table 3: Human Mass Balance Studies with ¹⁴C-Labeled PARP Inhibitors

CompoundDose% Recovery in Urine% Recovery in FecesMajor Route of EliminationReference(s)
[¹⁴C]Talazoparib1 mg (100 µCi)68.719.7Renal (unchanged drug)
[¹⁴C]Niraparib300 mg (100 µCi)47.538.8Renal and Hepatic
[¹⁴C]Rucaparib600 mg (140 µCi)--Metabolized via oxidation, N-demethylation, N-methylation, and glucuronidation
Experimental Protocols for Radiolabeling

The following diagram illustrates a typical workflow for a human ADME study using a ¹⁴C-labeled drug candidate.

cluster_0 Pre-clinical & Synthesis cluster_1 Clinical Phase cluster_2 Analysis Synthesis Synthesis of [¹⁴C]-PARP Inhibitor QC Quality Control (Purity, Specific Activity) Synthesis->QC Formulation Formulation with non-labeled drug QC->Formulation Dosing Oral Administration to Patients Formulation->Dosing Sampling Collection of Blood, Urine, and Feces Dosing->Sampling Quantification Total Radioactivity Measurement (LSC) Sampling->Quantification Profiling Metabolite Profiling (LC-MS/MS) Sampling->Profiling Data_Analysis Pharmacokinetic & Mass Balance Analysis Quantification->Data_Analysis Identification Metabolite Identification Profiling->Identification Identification->Data_Analysis

Figure 2: General experimental workflow for a human ADME study using a ¹⁴C-labeled PARP inhibitor.

A multi-step procedure is employed for the radiosynthesis of [¹⁸F]talazoparib. The synthesis involves the preparation of a suitable precursor followed by a nucleophilic fluorination reaction with [¹⁸F]fluoride. The crude product is then purified to yield the final radiotracer.

Materials:

  • Precursor molecule for fluorination

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • HPLC system for purification and analysis

  • Solid-phase extraction (SPE) cartridges

Procedure (Simplified):

  • [¹⁸F]Fluoride activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then evaporated to dryness to obtain the reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling: The precursor is dissolved in an anhydrous solvent (e.g., DMSO or acetonitrile) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a set time to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride. The final purification is typically performed using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is evaporated, and the residue is redissolved in a physiologically compatible solution for injection.

  • Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC, and other relevant analytical techniques.

Stable Isotope Labeling of PARP Inhibitors

Stable isotope-labeled (SIL) analogs of PARP inhibitors, typically incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are invaluable tools for quantitative bioanalysis. They are chemically identical to the parent drug but have a different mass, allowing them to be used as internal standards in mass spectrometry-based assays to correct for variations during sample preparation and analysis. Deuteration can also be strategically employed to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Applications in Pharmacokinetic Studies

The use of SIL internal standards is the gold standard for accurate and precise quantification of drugs and their metabolites in biological matrices.

Table 4: Stable Isotope-Labeled PARP Inhibitors Used as Internal Standards

AnalyteStable Isotope-Labeled Internal StandardIsotopic Label(s)Reference(s)
Olaparib[²H₈]-Olaparib²H
Rucaparib[¹³C,²H₃]-Rucaparib¹³C, ²H
Niraparib[¹³C₆]-Niraparib¹³C
Experimental Protocols for Stable Isotope Labeling and Analysis

The following diagram outlines the workflow for a typical pharmacokinetic study utilizing a stable isotope-labeled internal standard.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Dosing Administer Unlabeled PARP Inhibitor Collection Collect Plasma Samples at Time Points Dosing->Collection Spiking Spike Plasma Samples with SIL-Internal Standard Collection->Spiking Extraction Protein Precipitation & Sample Extraction Spiking->Extraction Injection Inject Sample Extract into LC-MS/MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration for Analyte and IS Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify Analyte Conc. using Calibration Curve Ratio->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Figure 3: Workflow for pharmacokinetic analysis of a PARP inhibitor using a stable isotope-labeled internal standard.

The synthesis of stable isotope-labeled compounds often follows similar routes to the unlabeled drug, but utilizes labeled starting materials or reagents at a key step.

Example: Conceptual Synthesis of a Deuterated PARP Inhibitor

For the synthesis of a deuterated PARP inhibitor like [²H₈]-Olaparib, one would typically start with a deuterated precursor. For instance, if a piperazine ring is part of the structure, a deuterated piperazine could be used in the synthesis. The specific synthetic route would depend on the structure of the PARP inhibitor and the desired position of the deuterium labels.

A general approach could involve:

  • Synthesis of a labeled building block: For example, preparing a deuterated version of a key intermediate.

  • Coupling reactions: Assembling the final molecule using the labeled building block and other non-labeled fragments.

  • Purification and Characterization: Purifying the final labeled compound using techniques like chromatography and confirming its identity, purity, and isotopic enrichment using mass spectrometry and NMR spectroscopy.

While detailed, step-by-step proprietary synthesis methods are often not publicly available, the general principles of organic synthesis apply. For instance, the synthesis of olaparib involves several key steps including a Horner-Wadsworth-Emmons reaction and amide couplings. To introduce deuterium, one could use deuterated reagents in these steps.

Conclusion

Isotopic labeling is a powerful and versatile technology that is integral to the research and development of PARP inhibitors. Radiolabeling enables non-invasive imaging of drug distribution and target engagement, as well as definitive mass balance studies. Stable isotope labeling is the cornerstone of accurate pharmacokinetic analysis and can be used to modulate metabolic pathways. This technical guide provides a foundational understanding of the key principles, methodologies, and applications of isotopic labeling in the context of PARP inhibitors, serving as a valuable resource for scientists and researchers in the field.

References

Preliminary Investigation of Talazoparib-13C,d4 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a preliminary investigation into the stability of Talazoparib-13C,d4, an isotopically labeled poly (ADP-ribose) polymerase (PARP) inhibitor. The document outlines detailed experimental protocols for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. Quantitative data from these hypothetical studies are presented in structured tables to facilitate clear comparison and interpretation. Furthermore, this guide includes mandatory visualizations created using Graphviz (DOT language) to illustrate key experimental workflows and the fundamental signaling pathway of Talazoparib. This document is intended to serve as a practical resource for researchers and professionals involved in the development and analytical characterization of isotopically labeled drug candidates.

Introduction

Talazoparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, a key component in the cellular machinery for DNA repair.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2][3][4]

Isotopically labeled compounds, such as this compound, are critical tools in drug development, particularly for pharmacokinetic (PK) and metabolism studies. The stability of these labeled compounds is a crucial parameter that can influence the accuracy and reliability of such studies. Degradation of the labeled molecule can lead to the formation of impurities that may interfere with analytical assays or, in a clinical context, introduce safety concerns.

This guide details a framework for a preliminary stability investigation of this compound. The objective is to identify potential degradation pathways and establish a foundational understanding of the molecule's stability profile under various stress conditions. The methodologies and data presented herein are based on established practices for forced degradation studies of small molecule pharmaceuticals.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Talazoparib exerts its anticancer effects through a dual mechanism that targets the DNA damage response (DDR) pathway. In cells with competent homologous recombination (HR) repair, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of double-strand breaks (DSBs) is compromised.

Talazoparib's inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. Furthermore, Talazoparib is highly effective at trapping PARP enzymes on the DNA at the site of the break, forming a cytotoxic PARP-DNA complex that further obstructs DNA replication and repair. This dual action in an HR-deficient background results in a synthetic lethal phenotype, leading to genomic instability and apoptotic cell death.

talazoparib_mechanism cluster_dna_damage DNA Damage & Repair cluster_talazoparib_action Talazoparib Intervention cluster_cell_fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair (e.g., BRCA1/2) DNA_DSB->HR_Repair repaired by Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability unrepaired in HR-deficient cells HR_Repair->DNA_DSB maintains genomic stability Talazoparib Talazoparib PARP_Inhibition PARP Catalytic Inhibition Talazoparib->PARP_Inhibition PARP_Trapping PARP Trapping on DNA Talazoparib->PARP_Trapping PARP_Inhibition->PARP inhibits PARP_Inhibition->DNA_DSB leads to accumulation of SSBs, resulting in DSBs during replication PARP_Trapping->PARP traps PARP_Trapping->DNA_DSB obstructs repair, leads to DSBs Apoptosis Apoptosis (Cell Death) Genomic_Instability->Apoptosis

Figure 1: Mechanism of action of Talazoparib.

Experimental Protocols

The following protocols describe a series of forced degradation studies designed to assess the stability of this compound. These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid (ACS grade)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffered saline (PBS), pH 7.4

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Mass Spectrometer (MS), preferably a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, for accurate mass measurements and structural elucidation of degradation products.

  • Photostability chamber

  • Calibrated oven

  • pH meter

Preparation of Stock and Working Solutions

A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Working solutions for the stress studies are then prepared by diluting the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.

Forced Degradation (Stress) Conditions

Forced degradation studies are performed under the following conditions. A control sample (this compound in the same solvent system but without the stressor, kept at room temperature or refrigerated) is analyzed alongside the stressed samples.

  • Acidic Hydrolysis: The working solution is mixed with 1N HCl and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points (e.g., 2, 8, 24, 48 hours).

  • Basic Hydrolysis: The working solution is mixed with 1N NaOH and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points.

  • Oxidative Degradation: The working solution is mixed with 30% H₂O₂ and kept at room temperature for up to 24 hours. Samples are taken at intermediate time points.

  • Thermal Degradation: A solid sample of this compound is placed in a calibrated oven at 80°C for 7 days. A solution of the compound is also subjected to the same conditions.

  • Photolytic Degradation: A solid sample and a solution of this compound are exposed to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Sample Analysis

All samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV/MS method.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 210-400 nm (monitoring at a specific wavelength, e.g., 260 nm).

    • MS Detection: Electrospray ionization (ESI) in positive mode, with a mass range appropriate for the parent compound and expected degradants.

experimental_workflow Start Start Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Start->Stock_Solution Working_Solutions Prepare Working Solutions (100 µg/mL) Stock_Solution->Working_Solutions Stress_Conditions Apply Stress Conditions Working_Solutions->Stress_Conditions Acid Acidic Hydrolysis (1N HCl, 60°C) Stress_Conditions->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (30% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (80°C) Stress_Conditions->Thermal Photo Photolytic Degradation (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize_Dilute Neutralize and Dilute Samples Sampling->Neutralize_Dilute HPLC_Analysis Analyze by HPLC-UV/MS Neutralize_Dilute->HPLC_Analysis Data_Analysis Data Analysis: - Purity Assessment - Degradant Identification - Mass Balance Calculation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the stability investigation.

Results and Discussion

The stability of this compound under various stress conditions was evaluated. The percentage of the remaining parent compound and the formation of major degradation products were monitored over time. The following tables summarize the hypothetical quantitative data obtained from these studies.

Summary of Forced Degradation Results

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

Table 1: Stability of this compound under Hydrolytic and Oxidative Stress

Stress ConditionTime (hours)% this compound RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
1N HCl, 60°C 892.53.1Not Detected
2478.110.21.5
4865.318.93.8
1N NaOH, 60°C 285.28.5Not Detected
855.725.14.2
2420.148.39.7
30% H₂O₂, RT 895.82.0Not Detected
2488.46.71.1

Table 2: Stability of this compound under Thermal and Photolytic Stress

Stress ConditionDuration% this compound Remaining (Solid)% this compound Remaining (Solution)Observations
Thermal (80°C) 7 days99.297.5Minor degradation observed in solution.
Photolytic (ICH Q1B) -98.894.1Slight discoloration of the solution; minor degradation products detected.
Discussion of Degradation Pathways

Based on the hypothetical data, this compound exhibits significant degradation under basic conditions, followed by acidic conditions. The molecule is relatively stable under oxidative, thermal, and photolytic stress.

  • Hydrolytic Degradation: The significant degradation under basic conditions suggests that the molecule may contain functional groups susceptible to base-catalyzed hydrolysis, such as amides or other ester-like functionalities. Acidic hydrolysis appears to proceed at a slower rate.

  • Oxidative Degradation: The molecule shows moderate stability against oxidation, suggesting that while there are sites susceptible to oxidation, they are not highly reactive under the tested conditions.

  • Thermal and Photolytic Stability: this compound appears to be relatively stable in its solid form under thermal and photolytic stress. In solution, a slight increase in degradation is observed, which is a common phenomenon.

The identification of major degradants using HRMS would be the next critical step. By comparing the mass spectra and fragmentation patterns of the degradants with the parent compound, potential sites of modification can be proposed. For instance, a mass shift corresponding to the hydrolysis of an amide bond or the oxidation of an aromatic ring could be investigated.

Conclusion

This technical guide outlines a systematic approach for the preliminary stability investigation of this compound. The provided experimental protocols for forced degradation studies are designed to identify the intrinsic stability of the molecule and its potential degradation pathways. The hypothetical data presented illustrates that this compound is most susceptible to degradation under hydrolytic conditions, particularly in a basic environment.

The findings from such a preliminary investigation are essential for guiding the development of stable formulations, defining appropriate storage and handling conditions, and establishing a robust analytical control strategy for this compound. Further studies would be required for the definitive structural elucidation of degradation products and a comprehensive understanding of the degradation kinetics.

References

Technical Guide: Talazoparib-13C,d4 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters for Talazoparib-13C,d4, a stable isotope-labeled internal standard essential for the accurate quantification of the potent PARP inhibitor, Talazoparib. This document outlines typical purity specifications, detailed experimental protocols for its analysis, and the biochemical pathway in which Talazoparib is active.

Certificate of Analysis (Representative Data)

A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and isotopic enrichment. The following tables summarize typical quantitative data for a representative batch.

Table 1: Identity and General Properties

ParameterSpecification
Chemical Name (4-((3-((4-carbamoyl-2-fluorophenyl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)methyl)benzoyl-13C)amino)-N,N-di(methyl-d2)acetamide
Molecular Formula C₂₄H₂₀¹³CF₂N₅O₃D₄
Molecular Weight 486.52 g/mol
Appearance White to Off-White Solid
Solubility Soluble in DMSO

Table 2: Purity and Isotopic Enrichment

Analysis MethodParameterResult
HPLC/UV Chemical Purity≥99.5%
Mass Spectrometry Isotopic Purity≥99%
Mass Spectrometry Isotopic Enrichment≥98% (d4), ≥99% (13C)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are representative of the analytical techniques used for quality control.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Enrichment

LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic purity and enrichment of this compound.[1]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Talazoparib: m/z 381.2 → 165.1[1]

    • This compound: m/z 386.2 → 165.1[1]

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the mass signals corresponding to the labeled and unlabeled species are measured to determine the isotopic purity and enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the positions of the isotopic labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A sample of this compound is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed to confirm the expected chemical shifts and coupling constants, and to verify the incorporation of the ¹³C and deuterium labels at the specified positions.

Visualizations

The following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the analysis of this compound.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Talazoparib Action cluster_cell_fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) chains PARP1->PAR PARylation PARP_Trapping PARP Trapping PARP1->PARP_Trapping Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER BER->DNA_SSB Repair Talazoparib Talazoparib Talazoparib->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Talazoparib's Mechanism of Action via PARP Inhibition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS/MS Analysis Dilution->LCMS Purity_Calc Chemical Purity Calculation HPLC->Purity_Calc Isotopic_Analysis Isotopic Purity & Enrichment LCMS->Isotopic_Analysis Structure_Verification Structural Confirmation NMR->Structure_Verification CoA Certificate of Analysis Generation Purity_Calc->CoA Isotopic_Analysis->CoA Structure_Verification->CoA

Figure 2: Experimental Workflow for Quality Control of this compound.

Conclusion

The quality and characterization of this compound are paramount for its use as a reliable internal standard in quantitative bioanalysis. The analytical methods described in this guide, including HPLC, LC-MS/MS, and NMR, provide a robust framework for ensuring the identity, purity, and isotopic integrity of this critical research tool. Adherence to these, or similar, rigorous analytical standards is essential for generating accurate and reproducible data in preclinical and clinical studies involving Talazoparib.

References

A Technical Guide to the Sourcing and Availability of Talazoparib-13C,d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, availability, and technical specifications of the isotopically labeled PARP inhibitor, Talazoparib-13C,d4. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction to Talazoparib and its Labeled Analog

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This compound is a stable isotope-labeled version of Talazoparib, incorporating four deuterium atoms and one carbon-13 atom. This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Talazoparib in various biological matrices, ensuring high accuracy and precision in experimental results.

Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide high-purity compounds for research purposes. The primary vendors identified are MedChemExpress (MCE), InvivoChem, and ChemScene. It is crucial for researchers to obtain and review the Certificate of Analysis (CofA) from their chosen supplier to verify the identity, purity, and isotopic enrichment of the specific lot.

Technical Specifications

The following table summarizes the key technical data for this compound, compiled from publicly available information from suppliers. Researchers should always refer to the lot-specific CofA for the most accurate data.

ParameterMedChemExpress (HY-16106S)ChemScene (CS-0904076)InvivoChem (V80033)
Synonyms BMN-673-13C,d4; LT-673-13C,d4BMN-673-13C,d4; LT-673-13C,d4BMN-673-13C,d4; LT-673-13C,d4
CAS Number Not explicitly providedNot explicitly providedNot explicitly provided
Molecular Formula C₁₈¹³CH₁₀D₄F₂N₆OC₁₈¹³CH₁₀D₄F₂N₆OC₁₈¹³CH₁₀D₄F₂N₆O
Molecular Weight 386.38386.38386.38
Purity (by HPLC) ≥98.0%[1]>98%Not specified
Isotopic Purity Not specified(d4) >99%Not specified
Appearance SolidSolidSolid
Storage Conditions -20°C (powder, 3 years); -80°C (in solvent, 6 months)[2]Refer to CofARefer to CofA
Solubility Soluble in DMSONot specifiedNot specified

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Talazoparib in biological samples by LC-MS/MS. Below is a representative experimental protocol adapted from published methodologies.

Protocol: Quantification of Talazoparib in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • Talazoparib (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Talazoparib and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Talazoparib by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the Talazoparib working solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • Talazoparib: Q1 (m/z) → Q3 (m/z) [Parent → Product ion]

    • This compound: Q1 (m/z) → Q3 (m/z) [Parent+5 → Product ion] (Note: Specific MRM transitions should be optimized for the instrument used.)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Talazoparib to this compound against the concentration of the calibration standards.

  • Determine the concentration of Talazoparib in the unknown samples by interpolation from the calibration curve.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary information by the manufacturers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Talazoparib and general isotopic labeling techniques. The labeling would likely be introduced through isotopically labeled starting materials.

A potential retrosynthetic analysis suggests that the key labeled precursors could be [¹³C]-1-methyl-1H-1,2,4-triazole and [d₄]-4-fluorobenzaldehyde or a related deuterated phenyl precursor.

G Talazoparib_labeled This compound Intermediate_A Key Labeled Intermediate Talazoparib_labeled->Intermediate_A Final Cyclization Labeled_Triazole [13C]-1-methyl-1H-1,2,4-triazole Intermediate_A->Labeled_Triazole Coupling Labeled_Phenyl [d4]-4-fluorophenyl precursor Intermediate_A->Labeled_Phenyl Coupling Core_Structure Unlabeled Core Structure Intermediate_A->Core_Structure

Caption: Plausible retrosynthetic approach for this compound.

The synthesis would involve the preparation of these labeled precursors followed by their incorporation into the Talazoparib scaffold through a series of coupling and cyclization reactions, analogous to the synthesis of the unlabeled drug.

Mechanism of Action: PARP Inhibition Signaling Pathway

Talazoparib exerts its therapeutic effect by inhibiting PARP enzymes, which are central to the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage, resulting in double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

cluster_0 DNA Damage & Repair cluster_1 Talazoparib Action cluster_2 DNA_damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_damage->PARP recruits DSB DNA Double-Strand Break (DSB) DNA_damage->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) Repair DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs lead to HR->Apoptosis defective repair leads to Talazoparib Talazoparib Talazoparib->PARP inhibits BRCA_deficient BRCA1/2 Deficient Cells

Caption: Simplified signaling pathway of Talazoparib's mechanism of action.

Conclusion

This compound is a critical tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Talazoparib. This guide provides a comprehensive overview of its sourcing, technical specifications, and a representative analytical protocol. While a detailed synthesis protocol is not publicly available, the provided information on its structure and the mechanism of action of its parent compound should aid researchers in designing and interpreting their experiments. It is strongly recommended to consult the supplier's technical documentation for the most current and lot-specific information.

References

A Technical Guide to the Core Principles of Stable Isotope-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of stable isotope-labeled (SIL) standards in modern quantitative analysis. Primarily utilized as internal standards (IS) in mass spectrometry-based workflows, SIL standards are indispensable tools for achieving the highest levels of accuracy and precision in bioanalysis, proteomics, metabolomics, and pharmacokinetic studies.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The foundational technique for using SIL standards is Isotope Dilution Mass Spectrometry (IDMS). An SIL standard is a version of the target analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., Carbon-13, Nitrogen-15, Deuterium).[1] Because these standards are chemically and physically almost identical to their naturally occurring ("light") counterparts, they co-elute chromatographically and exhibit nearly the same behavior during sample extraction, ionization, and fragmentation.[2]

The core of the IDMS method involves adding a known quantity of the "heavy" SIL standard to a sample before any processing steps.[3][4] The mass spectrometer can distinguish between the light analyte and the heavy standard due to their mass difference. By measuring the peak area ratio of the native analyte to the SIL standard, the concentration of the native analyte in the original sample can be calculated with high precision.[5] This ratio-based measurement effectively corrects for variability and losses that can occur at every stage of the analytical process, from sample preparation to instrument analysis.

Key Advantages of Using SIL Internal Standards:
  • Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since the SIL standard is affected by the matrix in the same way as the analyte, the ratio remains constant, correcting for these effects.

  • Compensation for Sample Loss: Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL standard. This ensures that the final measured ratio accurately reflects the original concentration.

  • Improved Precision and Accuracy: By minimizing process and analytical variations, SIL standards significantly enhance the accuracy and precision of quantitative assays, which is critical for regulatory submissions and clinical studies.

  • High Specificity: The use of mass spectrometry for detection provides a level of specificity that is unattainable with other bioanalytical techniques.

The fundamental principle of IDMS is illustrated below. A known amount of SIL-IS (heavy) is spiked into the sample containing the unknown amount of native analyte (light). The ratio of their signals in the mass spectrometer allows for precise quantification, irrespective of sample loss during preparation.

G cluster_prep 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis Analyte Analyte (Unknown Amount, 'Light') Mixed_Sample Homogenized Mixture (Analyte + SIL-IS) Analyte->Mixed_Sample SIL_IS SIL-IS (Known Amount, 'Heavy') SIL_IS->Mixed_Sample Processed_Sample Processed Sample (Potential for loss) Mixed_Sample->Processed_Sample Extraction, Cleanup, etc. MS_Signal Mass Spectrometer Signal Processed_Sample->MS_Signal Quantification Quantification (Based on Area Ratio) MS_Signal->Quantification Ratio (Light / Heavy)

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Detailed and validated protocols are crucial for the successful implementation of SIL-based quantification. Below are two representative methodologies: one for the quantification of a small molecule drug in plasma and another for relative protein quantification in cell culture using SILAC.

Protocol: Quantification of a Small Molecule Drug in Plasma

This protocol outlines a general workflow for the quantification of a therapeutic drug in human plasma using a stable isotope-labeled internal standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and protein precipitation for sample cleanup.

1. Materials and Reagents:

  • Blank human plasma (K2EDTA)

  • Analyte (drug) reference standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

  • Water, HPLC grade, containing 0.1% formic acid

  • Methanol, HPLC grade

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of the analyte and the SIL-IS in methanol.

  • Create a series of working standard solutions by serially diluting the analyte stock solution.

  • Spike the working standard solutions into blank plasma to create a calibration curve with 7-8 non-zero concentration levels.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LLOQ), medium (MQC), and high (HQC).

  • Prepare a working SIL-IS solution by diluting the SIL-IS stock with ACN.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 200 µL of the working SIL-IS solution (in ACN) to each sample. The organic solvent serves to precipitate plasma proteins.

  • Vortex mix for 5-10 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate at 5% B.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion → product ion) for both the analyte and the SIL-IS by infusing standard solutions.

    • Tune source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize signal intensity.

5. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and SIL-IS MRM transitions.

  • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this common bioanalytical workflow.

G Workflow for Drug Quantification in Plasma cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Plasma Sample (50 µL) Spike Add SIL-IS in ACN (200 µL) Plasma->Spike Vortex Vortex (5 min) Spike->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS Integrate Integrate Peak Areas (Analyte & SIL-IS) LCMS->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for drug quantification in plasma using a SIL-IS.
Protocol: Relative Protein Quantification using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate relative quantification of thousands of proteins in proteomics.

1. Adaptation Phase (Metabolic Labeling):

  • Culture two populations of cells in parallel.

  • "Light" Population: Grow in SILAC-formulated medium (e.g., DMEM) containing normal ("light") L-arginine and L-lysine.

  • "Heavy" Population: Grow in identical medium, but with heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).

  • Passage the cells for at least five cell divisions to ensure >95% incorporation of the heavy amino acids into the entire proteome of the "heavy" population. Verify incorporation efficiency by a small-scale MS analysis.

2. Experimental Phase:

  • Once fully labeled, apply the experimental treatment (e.g., drug, growth factor) to one cell population (e.g., the "light" cells) while the other population serves as a control (e.g., the "heavy" cells).

  • Harvest both cell populations.

3. Sample Preparation:

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein amount.

  • Cell Lysis: Lyse the combined cells in a buffer appropriate for MS analysis (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide to prevent refolding.

  • Protein Digestion: Dilute the urea concentration to <2 M and digest the proteins into peptides using an MS-grade protease, typically trypsin, which cleaves after lysine and arginine residues. Incubate overnight at 37°C.

4. Peptide Fractionation and Desalting (Optional but Recommended):

  • To reduce sample complexity and increase proteome coverage, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.

5. LC-MS/MS Analysis:

  • Analyze the peptide fractions using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nanoflow HPLC system.

  • The mass spectrometer will detect pairs of peptides—the "light" version from the treated sample and the "heavy" version from the control sample—which appear closely in the MS1 scan but are separated by a specific mass difference.

  • The instrument performs data-dependent acquisition, where it isolates and fragments the most intense peptide ions to generate MS/MS spectra for identification.

6. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.

  • The software identifies peptides from the MS/MS spectra and calculates the H/L (Heavy/Light) ratio for each identified peptide pair based on the integrated intensity of their MS1 signals.

  • Protein ratios are inferred from the median of all corresponding peptide ratios, providing a precise relative quantification of protein expression changes between the two conditions.

Quantitative Data and Method Validation

The reliability of a quantitative method must be demonstrated through a rigorous validation process. Key parameters include linearity, accuracy, precision, recovery, and matrix effect.

Small Molecule Bioanalysis Validation Data

The following tables summarize typical validation results for the LC-MS/MS quantification of drugs in plasma using SIL internal standards.

Table 1: Calibration Curve Linearity This table shows the performance of the calibration curve for quantifying the drug NC-8 in rat plasma.

Nominal Conc. (ng/mL)Back-Calculated Conc. (Mean, n=3)Accuracy (%)CV (%)
0.50.51102.03.5
1.00.9898.02.1
5.05.07101.41.8
20.019.8599.31.1
100.0100.5100.50.9
250.0251.2100.51.3
500.0498.199.61.5

Table 2: Intra- and Inter-Day Accuracy and Precision This table presents the accuracy and precision for QC samples of multiple antibiotics quantified in human serum, demonstrating the method's reproducibility.

AnalyteNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
Ofloxacin 1.598.76.2101.37.8
40.0102.54.1103.15.5
400.099.83.5100.44.9
Ciprofloxacin 1.5101.37.1103.28.3
40.0100.83.8101.54.7
400.098.92.999.64.1
Lincomycin 1.596.08.598.79.2
40.0103.15.3104.06.1
400.0101.74.0102.25.3

Table 3: Recovery and Matrix Effect This table shows the extraction recovery and matrix effect for the drug remifentanil from human plasma. The SIL-IS effectively normalizes for these effects.

QC LevelNominal Conc. (ng/mL)Recovery (%)CV (%)Matrix Effect (%)CV (%)
Low0.599.08.2-8.04.1
High200.0107.01.3-10.00.3

Visualization of Application: EGFR Signaling Pathway

SIL-based quantitative proteomics is frequently used to dissect complex cellular signaling networks. For instance, researchers can quantify changes in protein phosphorylation across the Epidermal Growth Factor Receptor (EGFR) pathway after treatment with a targeted inhibitor like erlotinib or gefitinib. This allows for the precise mapping of drug effects and the identification of resistance mechanisms.

The diagram below depicts a simplified EGFR signaling cascade. Using a SILAC approach, a "light" cell population is treated with an EGFR inhibitor, while a "heavy" population is untreated. After analysis, the H/L ratio for each protein (or phosphosite) reveals its response to the drug. A ratio below 1 indicates downregulation of proteins/phosphorylation in the treated cells.

G cluster_mapk MAPK Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Erlotinib) Inhibitor->EGFR Blocks Kinase Activity

Caption: Simplified EGFR signaling pathway targeted by an inhibitor.

References

The Application of Talazoparib-13C,d4 in Early-Stage Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Talazoparib is crucial for optimizing its clinical use and safety profile. The use of isotopically labeled compounds, such as Talazoparib-13C,d4, is a powerful technique in early-stage drug metabolism studies to elucidate the metabolic fate of the drug. This technical guide provides an in-depth overview of the application of this compound in such studies, detailing experimental protocols and data interpretation.

Mechanism of Action: PARP Inhibition

Talazoparib exerts its cytotoxic effects through the inhibition of PARP enzymatic activity and by trapping PARP-DNA complexes. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Talazoparib Action cluster_2 Cellular Outcomes in BRCA-deficient Cells DNA_Single_Strand_Break DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Recruitment DNA_Single_Strand_Break->PARP_Activation PAR Poly(ADP-ribose) Synthesis PARP_Activation->PAR PARP_Trapping PARP-DNA Complex Trapping PARP_Activation->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse Talazoparib Talazoparib PARP_Inhibition PARP Catalytic Inhibition Talazoparib->PARP_Inhibition Talazoparib->PARP_Trapping PARP_Inhibition->Replication_Fork_Collapse DNA_Double_Strand_Break DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_Double_Strand_Break Failed_HR_Repair Failed Homologous Recombination Repair DNA_Double_Strand_Break->Failed_HR_Repair BRCA1/2 deficiency Apoptosis Apoptosis Failed_HR_Repair->Apoptosis

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Pharmacokinetics of Talazoparib

Talazoparib is orally bioavailable and exhibits a relatively long terminal half-life. It undergoes minimal hepatic metabolism and is primarily eliminated via renal excretion as an unchanged drug. The use of a high-fat, high-calorie meal can increase the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax), without significantly affecting the overall exposure (AUC).

Table 1: Pharmacokinetic Parameters of Talazoparib

ParameterValueReference
Tmax (median) 1 to 2 hours
Terminal Half-Life 90 (±58) hours
Apparent Oral Clearance 6.45 L/h
Apparent Volume of Distribution 420 L
Protein Binding 74%
Steady State Reached in 2 to 3 weeks

Metabolism of Talazoparib

While Talazoparib undergoes minimal metabolism, several metabolic pathways have been identified. These include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation. The use of isotopically labeled this compound is instrumental in identifying and quantifying these metabolites, which are often present in low concentrations.

Table 2: Excretion of Radiolabeled Talazoparib

Route of Elimination% of Total Administered Dose% as Unchanged DrugReference
Urine 68.7%54.6%
Feces 19.7%13.6%

Role of this compound in ADME Studies

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices when analyzed by mass spectrometry. This aids in:

  • Metabolite Identification: The characteristic mass shift of the labeled compound and its metabolites simplifies their detection and structural elucidation.

  • Quantitative Analysis: A labeled version of the parent drug can serve as an ideal internal standard for the accurate quantification of the unlabeled drug and its metabolites.

  • Mass Balance Studies: Tracing the isotopically labeled drug allows for a comprehensive understanding of its excretion pathways and the extent of its metabolism.

ADME_Workflow cluster_0 Dosing & Sampling cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis Dosing Administer this compound (e.g., oral or intravenous) Sample_Collection Collect Biological Samples (Plasma, Urine, Feces) Dosing->Sample_Collection Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Protein Precipitation or Solid Phase Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Data_Acquisition Full Scan & MS/MS Data Acquisition LC_MS_MS->Data_Acquisition Metabolite_Profiling Metabolite Profiling Data_Acquisition->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation Quantification Quantification Structure_Elucidation->Quantification

Methodological & Application

Application Note: High-Throughput Bioanalysis of Talazoparib in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer, including deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of talazoparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative LC-MS/MS assays. A SIL-IS, such as Talazoparib-13C,d4, has nearly identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization efficiency. This co-eluting internal standard allows for highly accurate and precise quantification by correcting for variability throughout the analytical workflow.

This application note provides a detailed protocol for the quantification of talazoparib in human plasma using a rapid and sensitive LC-MS/MS method with this compound as the internal standard. The method is suitable for high-throughput bioanalysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents
  • Analytes: Talazoparib, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)

  • Biological Matrix: Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of talazoparib and this compound in a suitable solvent such as methanol or DMSO at a concentration of 1.00 mg/mL. Store at -20°C or below.

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the talazoparib stock solution with a 50:50 methanol-water mixture. Prepare a separate working solution for the internal standard (e.g., 50 ng/mL in acetonitrile).

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the corresponding working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range for talazoparib in plasma is 0.02 to 25.0 ng/mL or 0.5 to 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting talazoparib from plasma samples.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 5.0 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B

  • Injection Volume: 5.0 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Talazoparib: m/z 381.3 → 285.2

    • This compound: The precursor ion will be higher by the mass of the isotopes (e.g., m/z 386.3 assuming 1 13C and 4 2H). The product ion may be the same or different depending on the location of the labels. A common transition for a related compound was m/z 328.4 → 170.1 for Rucaparib-d3, indicating the label may be on the portion of the molecule that is retained in the precursor ion.

  • Instrument Settings: Optimized for maximum signal intensity (e.g., source temperature, collision energy).

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for talazoparib using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Parameters

Parameter Typical Value
Calibration Range 0.0200 - 25.0 ng/mL
Regression Model Weighted (1/x²) linear regression

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
LLOQ 0.0200 < 15% < 15% ± 20%
Low QC 0.0600 < 15% < 15% ± 15%
Medium QC 1.00 < 15% < 15% ± 15%

| High QC | 18.5 | < 15% | < 15% | ± 15% |

Table 3: Method Validation Summary

Validation Parameter Typical Results
Lower Limit of Quantification (LLOQ) 0.02 - 0.5 ng/mL
Matrix Effect Minimal to no significant effect observed
Extraction Recovery 87.7% - 105%

| Stability (Bench-top, Freeze-thaw, Autosampler) | Stable under typical laboratory conditions |

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Spike Add Acetonitrile with This compound (400 µL) Plasma->Spike Vortex Vortex (1 min) Spike->Vortex Centrifuge Centrifuge (13,000 g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection LC UPLC Separation (C18 Column) Injection->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Isotope_Dilution_Principle cluster_sample Biological Sample cluster_processing Sample Processing & Analysis cluster_quantification Quantification Analyte Talazoparib (Unknown Amount) Mix Mix Analyte and IS Analyte->Mix IS This compound (Known Amount) IS->Mix Process Extraction, LC Separation, MS Detection Mix->Process Ratio Measure Peak Area Ratio (Analyte / IS) Process->Ratio Result Calculate Analyte Concentration Ratio->Result

References

Application Note: Quantitative Analysis of Talazoparib in Human Plasma by UPLC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Talazoparib in human plasma. The method utilizes Talazoparib-¹³C,d₄ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, allowing for efficient sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.

Introduction

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1][2] Accurate and reliable quantification of Talazoparib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure. This application note presents a validated UPLC-MS/MS method for the determination of Talazoparib in human plasma, using its stable isotope-labeled analog, Talazoparib-¹³C,d₄, as the internal standard.[3][4] The use of a stable isotope-labeled internal standard minimizes potential variability due to matrix effects and extraction efficiency, thereby enhancing the robustness of the assay.

Experimental

Materials and Reagents
  • Talazoparib reference standard was of analytical grade.

  • Talazoparib-¹³C,d₄ (Internal Standard, IS) was obtained from a commercial supplier.[5]

  • Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.

  • Ultrapure water was used throughout the experiments.

  • Human plasma (K₂EDTA) was sourced from an accredited biobank.

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

UPLC-MS/MS Conditions

Table 1: UPLC and MS/MS Parameters

ParameterCondition
UPLC System
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5.0 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTalazoparib: m/z 381.3 → 285.2Talazoparib-¹³C,d₄: m/z 386.3 → 289.2 (representative)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Talazoparib and Talazoparib-¹³C,d₄ were prepared in methanol. Working standard solutions for calibration curves and quality control (QC) samples were prepared by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for the extraction of Talazoparib and the IS from plasma samples.

  • To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (Talazoparib-¹³C,d₄) at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 13,000 g for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial.

  • Inject 5.0 µL of the supernatant into the UPLC-MS/MS system for analysis.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5–100 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Accuracy and Precision of Talazoparib Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low1.5< 12.0± 8.0< 12.0± 8.0
Medium50< 10.0± 7.0< 10.0± 7.0
High80< 9.0± 6.0< 9.0± 6.0

Data synthesized from reported values in similar studies.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The mean extraction recovery for Talazoparib was between 87.7% and 105%. The matrix effect was found to be minimal, with values ranging from 93.7% to 109%.

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity, selectivity, and reproducibility for the quantification of Talazoparib in human plasma. The use of a stable isotope-labeled internal standard, Talazoparib-¹³C,d₄, effectively compensated for any variations in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput analysis, which is essential for clinical studies. The validation results confirm that the method is reliable and can be successfully applied to pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.

Conclusion

A sensitive, specific, and robust UPLC-MS/MS method for the quantification of Talazoparib in human plasma has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for routine analysis in a clinical or research setting.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5.0 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for Talazoparib quantification.

G method_validation Bioanalytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision selectivity Selectivity method_validation->selectivity recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters of bioanalytical method validation.

References

Development of a Validated LC-MS/MS Method for the Quantification of Talazoparib

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Talazoparib in biological matrices. Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer.[1][2][3] The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction to Talazoparib

Talazoparib is an orally available PARP inhibitor that has demonstrated significant efficacy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[4] It functions by trapping PARP enzymes on DNA single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis. This mechanism of action is known as synthetic lethality.

LC-MS/MS Method for Talazoparib Quantification

A sensitive and selective LC-MS/MS method has been developed and validated for the determination of Talazoparib in various biological matrices, including human plasma, rat plasma, and human liver microsomes. The method typically involves a simple sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Workflow

The general workflow for the analysis of Talazoparib in biological samples is depicted below.

Talazoparib LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS 1. Preparation Sample Preparation (e.g., Protein Precipitation) Spike_IS->Preparation 2. Centrifugation Centrifugation Preparation->Centrifugation 3. Supernatant Collect Supernatant Centrifugation->Supernatant 4. Injection Inject into LC-MS/MS System Supernatant->Injection 5. Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition 6. Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing 7.

Caption: Experimental workflow for Talazoparib quantification by LC-MS/MS.

Signaling Pathway Inhibited by Talazoparib

Talazoparib targets the PARP-mediated DNA repair pathway. The diagram below illustrates its mechanism of action.

Talazoparib Signaling Pathway cluster_0 DNA Damage and Repair DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP->BER initiates PARP->DNA_DSB trapped PARP leads to BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis (HRR Deficient) DNA_DSB->Apoptosis unrepaired in BRCA-mutated cells Cell_Survival Cell Survival (HRR Proficient) HRR->Cell_Survival Talazoparib Talazoparib Talazoparib->PARP inhibits & traps

Caption: Mechanism of action of Talazoparib in DNA repair pathways.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Talazoparib from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., Bosutinib or a stable isotope-labeled Talazoparib).

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • HPLC Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is often used to ensure good separation from endogenous matrix components.

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Talazoparib: m/z 381.3 → 285.2.

    • Internal Standard (Bosutinib): m/z 530.2 → 141.2.

Method Validation Summary

The LC-MS/MS method for Talazoparib has been validated according to regulatory guidelines (e.g., FDA). The key validation parameters are summarized in the tables below.

Linearity and Sensitivity
ParameterValueReference
Linearity Range0.5 - 200 ng/mL (in rat plasma)
0.02 - 25.0 ng/mL (in human plasma)
5 - 500 ng/mL (in human liver microsomes)
0.1 - 150 ng/mL (in pharmaceutical forms)
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL (in rat plasma)
0.02 ng/mL (in human plasma)
2.0 ng/mL (in human liver microsomes)
0.1 ng/mL (in pharmaceutical forms)
Accuracy and Precision
Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low QC< 12.0%< 12.0%within ± 8.0%
Medium QC< 12.0%< 12.0%within ± 8.0%
High QC< 12.0%< 12.0%within ± 8.0%
Recovery and Matrix Effect
ParameterValueReference
Recovery> 85%
Matrix EffectNo significant matrix effect observed

Conclusion

The described LC-MS/MS method provides a reliable and reproducible approach for the quantification of Talazoparib in biological matrices. The method exhibits excellent sensitivity, accuracy, and precision, making it a valuable tool for supporting preclinical and clinical studies of Talazoparib.

References

Application Notes and Protocols for Talazoparib-13C,d4 in Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Talazoparib-13C,d4 as an internal standard in pharmacokinetic (PK) assays of Talazoparib. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.

Introduction to Talazoparib and the Role of Internal Standards

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1] By inhibiting PARP, Talazoparib leads to the accumulation of DNA single-strand breaks, which in cells with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), results in cell death.[2] This mechanism of "synthetic lethality" makes Talazoparib an effective targeted therapy for certain types of cancers, including breast and prostate cancer.[3]

Accurate quantification of Talazoparib in biological matrices is essential for pharmacokinetic studies, which inform dosing regimens and assess drug exposure-response relationships. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing reliable correction for analytical variability.

Quantitative Data Summary

The following tables summarize key quantitative data for a typical bioanalytical method for Talazoparib using a stable isotope-labeled internal standard and relevant pharmacokinetic parameters observed in human studies.

Table 1: Bioanalytical Method Validation Parameters

ParameterTypical Value/Range
AnalyteTalazoparib
Internal StandardThis compound
MatrixHuman Plasma (K2EDTA)
Calibration Range0.02 - 100 ng/mL
LLOQ0.02 - 0.5 ng/mL
Accuracy (% Bias)Within ±15% (typically <10%)
Precision (% RSD)<15% (typically <10%)
Extraction Recovery87.7 - 105%
Matrix Effect93.7 - 109%

Table 2: Human Pharmacokinetic Parameters of Talazoparib (1 mg Once Daily)

ParameterMean Value (Unit)
Cmax (Maximum Concentration)16.4 ng/mL
Tmax (Time to Cmax)1 - 2 hours
AUCtau (Area under the curve over a dosing interval)208 ng·hr/mL
CL/F (Apparent Oral Clearance)4.8 - 6.45 L/h
Vd/F (Apparent Volume of Distribution)456.8 L
t1/2 (Terminal Half-life)50 - 67 hours
Accumulation Ratio (Rac)3.98

Experimental Protocols

This section provides a detailed methodology for a typical pharmacokinetic assay of Talazoparib in human plasma using this compound as an internal standard.

Materials and Reagents
  • Talazoparib reference standard

  • This compound internal standard

  • Human plasma with K2EDTA as anticoagulant

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Talazoparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Talazoparib reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Talazoparib Working Solutions: Prepare a series of working solutions by serially diluting the Talazoparib stock solution with methanol to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • To 100 µL of plasma in each tube, add the appropriate amount of Talazoparib working solution (for calibration standards and QCs) or methanol (for blank and unknown samples).

  • Add 400 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank (add 400 µL of acetonitrile without IS to the blank).

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 3: LC-MS/MS Instrument Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 - 0.7 mL/min
Gradient Optimized for separation of Talazoparib and IS from matrix components. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Talazoparib: m/z 381.3 → 285.2 (quantifier), 381.3 → 298.1 (qualifier) this compound: m/z 386.2 → 303.1
Source Temperature 500°C
Collision Gas Argon
Data Analysis and Quantification
  • Integrate the peak areas for both Talazoparib and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Talazoparib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Talazoparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing cell death.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Talazoparib Action cluster_brca_deficient BRCA Deficient Cell DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork PAR Poly(ADP-ribose) chain (PARylation) PARP1->PAR synthesizes PARP_trapping PARP Trapping PARP1->PARP_trapping leads to Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis leads to HR_Repair->Cell_Survival Talazoparib Talazoparib Talazoparib->PARP1 inhibits & traps PARP_trapping->DSB exacerbates HR_Deficiency HR Deficiency (BRCA1/2 mutation) HR_Deficiency->HR_Repair impairs

Caption: Mechanism of action of Talazoparib via PARP inhibition and trapping.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Talazoparib in plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for Talazoparib pharmacokinetic assay.

References

Protocol for Talazoparib Quantification in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantification of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies in patients undergoing treatment for cancers such as BRCA-mutated breast cancer.[1][2][3][4]

Principle

This protocol describes a sensitive and selective method for the determination of talazoparib in human plasma. The procedure involves the extraction of talazoparib and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The method is validated according to regulatory guidelines and is suitable for clinical applications.[5]

Materials and Reagents

  • Talazoparib reference standard

  • Internal Standard (e.g., ¹³C,²H₄-Talazoparib, Lapatinib, or Bosutinib)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Dimethylsulfoxide (DMSO)

Equipment

  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Workflow

Talazoparib Quantification Workflow Experimental Workflow for Talazoparib Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Talazoparib Concentration Calibration_Curve->Quantification

Caption: Workflow for Talazoparib Quantification in Human Plasma.

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of talazoparib and the internal standard in DMSO or a suitable organic solvent (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the talazoparib stock solution in methanol or acetonitrile to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting talazoparib from plasma.

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

An alternative method is liquid-liquid extraction (LLE), which has also been shown to be effective.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions:

ParameterValue
HPLC Column C18, e.g., ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acid
Flow Rate 0.4 - 0.7 mL/min
Injection Volume 5 µL
Column Temperature Ambient or controlled (e.g., 40 °C)
Elution Gradient or isocratic

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Talazoparib: m/z 381.3 → 285.2Bosutinib (IS): m/z 530.2 → 141.2
Source Temperature Instrument dependent
Gas Flows Instrument dependent

Data Analysis

  • Integrate the peak areas of talazoparib and the internal standard.

  • Calculate the peak area ratio of talazoparib to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

  • Determine the concentration of talazoparib in the QC and unknown samples from the calibration curve.

Method Validation Summary

The described methods have been validated according to FDA and/or EMA guidelines. Key validation parameters from various published methods are summarized below for comparison.

Table 1: Linearity and Sensitivity

Method ReferenceCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Roswell Park0.0200 - 25.00.0200
de Bruin et al.0.5 - 500.5
Al-Shehri et al.5 - 5002.0
Xu et al.0.5 - 2000.5

Table 2: Accuracy and Precision (Quality Control Samples)

Method ReferenceQC Concentrations (ng/mL)Accuracy (% Bias)Precision (% RSD)
Roswell Park0.0600, 1.00, 18.592.8 - 97.2%3.29 - 7.46%
de Bruin et al.Not specifiedWithin ± 15%≤ 15%
Al-Shehri et al.Not specifiedBelow 3.1%Below 3.1%
Xu et al.Low, Medium, HighWithin ± 8.0%2.9 - 12.0%

Table 3: Recovery and Matrix Effect

Method ReferenceMean Extraction Recovery (%)Matrix Effect
Hidau et al.87.7 - 10593.7 - 109%
Al-Shehri et al.Talazoparib: 99.62 ± 2.3Lapatinib (IS): 97.2 ± 1.3Not specified
Xu et al.Not specifiedNo significant matrix effect observed

Stability

Talazoparib has demonstrated stability under various conditions, including bench-top, auto-sampler, and freeze-thaw cycles, ensuring sample integrity during routine analysis.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of talazoparib in human plasma. The protocol, with appropriate validation, is well-suited for clinical research and therapeutic drug monitoring, aiding in the optimization of talazoparib therapy.

References

Application of Talazoparib-13C,d4 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Talazoparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, crucial for DNA repair. Its application in oncology has necessitated a thorough understanding of its pharmacokinetic (PK) profile to ensure optimal dosing and efficacy. Preclinical PK studies in animal models are a cornerstone of this process, providing essential data on absorption, distribution, metabolism, and excretion (ADME).

In modern bioanalytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Talazoparib-13C,d4 serves this critical role in the preclinical evaluation of Talazoparib. As an SIL-IS, it is chemically identical to Talazoparib but has a different mass due to the incorporation of heavy isotopes (four deuterium atoms and thirteen carbon atoms). This mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer.

The primary application of this compound is to ensure the accuracy and precision of the bioanalytical method. It is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration at the beginning of the sample preparation process. Because it behaves identically to Talazoparib during extraction, chromatography, and ionization, it effectively corrects for any variability or loss that may occur during these steps. This results in a more reliable quantification of Talazoparib concentrations, which is fundamental for the accurate calculation of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

These preclinical PK studies, enabled by the use of high-fidelity internal standards like this compound, are vital for predicting human pharmacokinetics, establishing a therapeutic window, and designing first-in-human clinical trials.

Preclinical Pharmacokinetic Data

The following tables summarize representative pharmacokinetic data for Talazoparib following oral administration in a preclinical rat model. This data is illustrative of the type of information generated in such studies.

Table 1: Pharmacokinetic Parameters of Talazoparib in Rats Following a Single Oral Dose

ParameterValue (Mean ± SD)
Dose (mg/kg)0.1
Cmax (ng/mL)15.7 ± 2.5
Tmax (h)1.0 ± 0.5
AUC (0-t) (ng·h/mL)75.4 ± 12.1
AUC (0-inf) (ng·h/mL)78.9 ± 13.3
Half-life (t1/2) (h)3.9 ± 0.7
Oral Bioavailability (%)~80-90

Table 2: Representative Plasma Concentration-Time Profile of Talazoparib

Time (h)Mean Plasma Concentration (ng/mL)
0.2512.1
0.514.8
1.015.7
2.011.5
4.07.2
8.03.1
12.01.5
24.00.4

Experimental Protocols

In-Vivo Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical PK study in rats for evaluating orally administered Talazoparib.

1.1. Animal Model:

  • Species: Sprague-Dawley rats

  • Number: 5-6 per group

  • Health: Healthy, male, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

1.2. Dosing:

  • Formulation: Talazoparib is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: 0.1 mg/kg.

  • Route of Administration: Oral gavage.

1.3. Blood Sampling:

  • Procedure: Approximately 0.25 mL of blood is collected from the jugular vein at predetermined time points.

  • Time Points: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Anticoagulant: K2-EDTA.

  • Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma is stored at -80°C until analysis.

G cluster_pre Study Preparation cluster_exp Experiment cluster_post Analysis A Acclimatize Sprague-Dawley Rats B Fast Rats Overnight A->B C Prepare 0.1 mg/kg Talazoparib Formulation D Administer via Oral Gavage C->D E Collect Blood Samples (0-24h Timepoints) D->E F Centrifuge to Separate Plasma E->F G Store Plasma at -80°C F->G H Bioanalysis using LC-MS/MS G->H I Pharmacokinetic Data Analysis H->I

In-vivo pharmacokinetic study workflow.
Bioanalytical Sample Preparation Protocol

This protocol details the extraction of Talazoparib from plasma samples for LC-MS/MS analysis.

2.1. Reagents:

  • Acetonitrile (ACN)

  • This compound (Internal Standard, IS) working solution (e.g., 10 ng/mL in ACN)

  • Rat plasma samples, calibration standards, and quality control (QC) samples.

2.2. Protein Precipitation Procedure:

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

G start Start: 50 µL Plasma Sample step1 Add 10 µL of This compound (IS) start->step1 step2 Add 200 µL Acetonitrile (Protein Precipitation) step1->step2 step3 Vortex for 2 min step2->step3 step4 Centrifuge at 13,000 rpm for 10 min step3->step4 step5 Transfer 150 µL of Supernatant step4->step5 end Ready for LC-MS/MS Injection step5->end G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_ions Monitored MRM Transitions cluster_output Output lc_setup LC Column (C18) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (ACN + 0.1% FA) ms_setup ESI+ Source Q1 (Precursor Ion Selection) Q2 (Collision Cell) Q3 (Product Ion Selection) Detector lc_setup->ms_setup Eluent Transfer tal Talazoparib 381.1 -> 251.1 is This compound (IS) 388.2 -> 258.1 output Peak Area Ratio (Analyte/IS) Quantification via Calibration Curve ms_setup:f4->output

Application Notes and Protocols for Talazoparib-13C,d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] It functions through a dual mechanism: inhibiting the catalytic activity of PARP and trapping the PARP enzyme on DNA at the site of single-strand breaks (SSBs).[2][3] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks (DSBs) during DNA replication, which are highly toxic to cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][4] This principle, known as synthetic lethality, makes Talazoparib a targeted therapy for cancers with homologous recombination repair (HRR) defects.

Talazoparib-13C,d4 is a stable isotope-labeled version of Talazoparib, designed for use as an internal standard in mass spectrometry-based applications. The incorporation of carbon-13 and deuterium isotopes allows for the precise quantification of Talazoparib in complex biological matrices, such as cell lysates or plasma, without the risks associated with radioactive isotopes. This enables researchers to perform accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, cellular uptake and efflux experiments, and target engagement assays.

These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its biological activity and mechanism of action.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Talazoparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In healthy cells, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1, BRCA2, or other HRR genes, the HR pathway is deficient. These cells become heavily reliant on PARP-mediated repair for survival. When PARP is inhibited by Talazoparib, SSBs accumulate and are converted to DSBs, which cannot be effectively repaired due to the defective HR pathway. This accumulation of catastrophic DNA damage triggers apoptosis and cell death. This selective killing of HR-deficient cancer cells is termed synthetic lethality.

A key feature of Talazoparib is its high potency in "trapping" PARP enzymes on DNA. This PARP-DNA complex itself is a toxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's cytotoxicity.

Synthetic_Lethality Figure 1: Mechanism of Synthetic Lethality with Talazoparib in HR-Deficient Cells cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Talazoparib DNA_damage_N DNA Single-Strand Break PARP_N PARP-mediated Repair DNA_damage_N->PARP_N Repaired Replication_N Replication DNA_damage_N->Replication_N Unrepaired DSB_N Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination Repair DSB_N->HR_N Survival_N Cell Survival HR_N->Survival_N DNA_damage_C DNA Single-Strand Break PARP_C PARP Inhibition & Trapping DNA_damage_C->PARP_C Replication_C Replication DNA_damage_C->Replication_C Unrepaired Talazoparib Talazoparib Talazoparib->PARP_C DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HR_C Defective Homologous Recombination DSB_C->HR_C Apoptosis Apoptosis HR_C->Apoptosis Repair Fails

Mechanism of Talazoparib-induced synthetic lethality.

Quantitative Data: Talazoparib Activity in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Talazoparib in various cancer cell lines, demonstrating its high potency, particularly in models with DNA damage repair deficiencies.

Cell LineCancer TypeBRCA StatusTalazoparib IC50Reference
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutant~0.13 µM
SKBR3HER2+ Breast CancerBRCA wild-type~0.04 µM
JIMT1HER2+ Breast CancerBRCA wild-type~0.002 µM
MDA-MB-231Triple-Negative Breast CancerBRCA wild-type~0.48 µM
MDA-MB-468Triple-Negative Breast CancerBRCA wild-type~0.8 µM
BR58Ovarian CancerBRCA1 mutant, LOH~0.2 µM
BR103TBreast CancerBRCA1 mutant, no LOH~2.98 µM
BR99Breast CancerBRCA2 mutant, no LOH~4.98 µM
NCI-H446Small Cell Lung CancerNot specifiedRadiosensitization at 20-200 nM
MX-1Breast CancerBRCA1 mutantEC50 of 0.3 nM
Capan-1Pancreatic CancerBRCA2 mutantEC50 of 5 nM

LOH: Loss of Heterozygosity

Experimental Protocols

General Guidelines for Handling this compound
  • Reconstitution: this compound is typically provided as a solid. Reconstitute in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability/Proliferation Assay

This protocol determines the effect of Talazoparib on cancer cell proliferation and is used to calculate IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Talazoparib stock solution

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72-96 hours). Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Talazoparib in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Talazoparib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the Talazoparib concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Figure 2: Workflow for Cell Viability Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of Talazoparib B->C D Incubate for 72-96 hours C->D E Add cell viability reagent D->E F Measure absorbance/luminescence E->F G Calculate IC50 F->G

Cell viability assay workflow.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Talazoparib.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Talazoparib stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Talazoparib at concentrations around the IC50 value for 48-72 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: DNA Damage Assay (γ-H2AX Immunofluorescence)

This protocol visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Talazoparib stock solution

  • Glass coverslips in cell culture plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in culture plates. After overnight adherence, treat with Talazoparib for a specified time (e.g., 24-48 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

Protocol 4: Cellular Uptake and Target Engagement using this compound and LC-MS/MS

This advanced protocol uses the stable isotope-labeled this compound to quantify intracellular drug concentration and can be adapted for target engagement studies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Talazoparib (unlabeled) and this compound stock solutions

  • Cell culture plates

  • Lysis buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Cell Treatment:

    • For Cellular Uptake: Treat cells with a known concentration of unlabeled Talazoparib for various time points.

    • For Standard Curve: Prepare a set of untreated cell lysates and spike in known concentrations of unlabeled Talazoparib and a fixed concentration of this compound as an internal standard.

  • Cell Lysis and Protein Quantification: At each time point, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells and determine the total protein concentration of the lysate.

  • Sample Preparation for LC-MS/MS:

    • For Cellular Uptake Samples: To a defined amount of protein lysate, add a known amount of this compound as an internal standard.

    • For Standard Curve Samples: Use the spiked lysates prepared in step 1.

    • Perform protein precipitation (e.g., with acetonitrile) to remove proteins. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of Talazoparib and this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the ratio of the peak area of unlabeled Talazoparib to the peak area of this compound against the concentration of unlabeled Talazoparib.

    • Use the standard curve to determine the concentration of Talazoparib in the cellular uptake samples. Normalize the intracellular drug concentration to the total protein amount.

LC_MS_Workflow Figure 3: Workflow for Cellular Uptake Assay using LC-MS/MS A Treat cells with unlabeled Talazoparib B Lyse cells and quantify protein A->B C Spike in this compound as internal standard B->C D Protein precipitation and sample cleanup C->D E LC-MS/MS analysis D->E F Quantify intracellular Talazoparib concentration E->F

Cellular uptake assay workflow.

Conclusion

Talazoparib is a highly effective PARP inhibitor with a potent PARP trapping mechanism, showing significant promise in the treatment of cancers with DNA damage repair deficiencies. The use of its stable isotope-labeled counterpart, this compound, provides a powerful tool for researchers to conduct precise quantitative studies in cell-based assays. The protocols outlined in these application notes offer a comprehensive guide for investigating the cellular effects of Talazoparib, from determining its cytotoxic potential to quantifying its intracellular concentration and impact on DNA integrity. These assays are fundamental for preclinical drug development and for elucidating the mechanisms of action and resistance to PARP inhibitors.

References

Application Notes and Protocols for the Bioanalytical Quantification of Talazoparib Utilizing a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Talazoparib in biological matrices, primarily plasma, using a labeled internal standard. The protocols described herein are intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA repair.[1] It is approved for the treatment of patients with deleterious or suspected deleterious germline breast cancer susceptibility gene (BRCA)-mutated HER2-negative locally advanced or metastatic breast cancer. Talazoparib exerts its cytotoxic effects through two primary mechanisms: inhibition of PARP's catalytic activity and trapping of PARP-DNA complexes.[1][2] This dual action leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into double-strand breaks. In tumors with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2]

Accurate and precise quantification of Talazoparib in biological samples is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification.

This document outlines three common sample preparation techniques for the analysis of Talazoparib: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with a focus on the incorporation of a labeled internal standard.

Signaling Pathway of Talazoparib's Mechanism of Action

The following diagram illustrates the mechanism of action of Talazoparib in cancer cells with defective homologous recombination repair.

Talazoparib_Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 Talazoparib Action in BRCA-Mutated Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by BER Base Excision Repair (BER) PARP->BER initiates PARP_trapped Trapped PARP-DNA Complex PARP->PARP_trapped forms Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal leads to HRR->Cell_Survival_Normal leads to Talazoparib Talazoparib Talazoparib->PARP inhibits & traps SSB_cancer Single-Strand Break (SSB) SSB_cancer->PARP DSB_cancer Double-Strand Break (DSB) (unrepaired) Defective_HRR Defective HRR (e.g., BRCA mutation) DSB_cancer->Defective_HRR cannot be repaired by Replication_Fork Replication Fork Collapse PARP_trapped->Replication_Fork leads to Replication_Fork->DSB_cancer causes Apoptosis Apoptosis Defective_HRR->Apoptosis results in

Caption: Mechanism of Talazoparib in BRCA-mutated cancer cells.

Experimental Protocols

The following sections provide detailed protocols for three common sample preparation techniques. It is recommended to use a stable isotope-labeled internal standard, such as [¹³C,²H₄]-Talazoparib, for optimal results. The internal standard should be added to the samples at the beginning of the preparation process to account for variability.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It is particularly useful for high-throughput analysis.

Experimental Workflow: Protein Precipitation

Protein_Precipitation_Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add Labeled IS (e.g., 10 µL of [¹³C,²H₄]-Talazoparib) Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., 300 µL Acetonitrile) Add_IS->Add_Solvent Vortex Vortex (e.g., 1 min) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Talazoparib analysis using protein precipitation.

Protocol:

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the labeled internal standard working solution (e.g., 100 ng/mL of [¹³C,²H₄]-Talazoparib in methanol).

  • Add 300 µL of cold acetonitrile (or a 65:35 mixture of methanol:acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering substances. This method requires more optimization but can lead to improved sensitivity and reduced matrix effects.

Experimental Workflow: Solid-Phase Extraction

Solid_Phase_Extraction_Workflow Start Plasma Sample + Labeled IS Load Load Sample Start->Load Condition Condition SPE Cartridge (e.g., Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Talazoparib (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction.

Protocol (General - requires optimization):

  • To the plasma sample, add the labeled internal standard.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C8 or C18) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute Talazoparib and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids. It is effective in removing non-lipid-soluble interferences.

Experimental Workflow: Liquid-Liquid Extraction

Liquid_Liquid_Extraction_Workflow Start Plasma Sample + Labeled IS Add_Buffer Add Buffer (optional, to adjust pH) Start->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Quantitative Analysis of Talazoparib-13C,d4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Talazoparib and its stable isotope-labeled internal standard, Talazoparib-13C,d4. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Talazoparib in biological matrices. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a key component in the repair of single-strand DNA breaks.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, particularly in cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, ultimately resulting in synthetic lethality and tumor cell death.[2][3] Accurate quantification of Talazoparib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability in sample processing and instrument response.[4]

Experimental

Materials and Reagents
  • Talazoparib analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is utilized for the extraction of Talazoparib and its internal standard from plasma samples.

  • To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration (e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient As required to achieve separation
Injection Volume 5 µL
Column Temperature 40 °C

Note: The gradient program should be optimized to ensure sufficient separation of the analyte from matrix components.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for the detection of Talazoparib and this compound.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage Optimized for instrument
Source Temperature 500 °C
Gas Flow Optimized for instrument

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS detection of Talazoparib and its internal standard, this compound.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Talazoparib381.3285.2200Optimized for instrument
This compound386.3 (Calculated)290.2 (Calculated)200Optimized for instrument

Note: The precursor ion for this compound is calculated based on the addition of one 13C and four deuterium atoms to the molecular formula of Talazoparib. The product ion is also expected to show a corresponding mass shift. These values should be confirmed by direct infusion of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Talazoparib.

Talazoparib Signaling Pathway

talazoparib_pathway cluster_dna_damage DNA Damage & Repair cluster_drug_action Talazoparib Action cluster_cell_fate Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse ber Base Excision Repair (BER) parp->ber initiates parp_trapping PARP Trapping parp->parp_trapping leads to ber->ssb repairs hr Homologous Recombination (HR) (BRCA1/2 Dependent) dsb->hr repaired by apoptosis Apoptosis (Synthetic Lethality) dsb->apoptosis hr->apoptosis defective HR (BRCA1/2 mutation) talazoparib Talazoparib talazoparib->parp inhibits & traps parp_trapping->dsb unrepaired SSBs lead to

Caption: Mechanism of action of Talazoparib leading to synthetic lethality.

References

Troubleshooting & Optimization

Troubleshooting matrix effects with Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to matrix effects when using Talazoparib-13C,d4 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using a stable isotope-labeled internal standard (SIL-IS) like this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest (Talazoparib) and its internal standard (this compound).[1] These components can include salts, proteins, lipids, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[1]

While a SIL-IS like this compound is designed to have nearly identical chemical and physical properties to the analyte and should be affected by the matrix in the same way, this is not always the case. If the analyte and the IS do not co-elute perfectly, they can experience different degrees of matrix effects, which can compromise the accuracy and reproducibility of the quantification.

Q2: I'm seeing poor accuracy and precision in my quality control (QC) samples. Could matrix effects be the cause, even though I'm using this compound?

A2: Yes, inconsistent results in QC samples are a classic sign of uncompensated matrix effects. While this compound is an excellent tool, its ability to compensate for matrix effects depends heavily on its co-elution with the unlabeled Talazoparib. Even slight differences in retention time, sometimes caused by the "deuterium isotope effect," can expose the analyte and the IS to different matrix components as they elute from the column. This differential suppression or enhancement can lead to a variable analyte/IS response ratio, resulting in poor accuracy and precision.

Q3: What are the primary sources of matrix effects in biological samples like plasma or serum?

A3: In biological matrices, phospholipids from cell membranes are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI). Other endogenous substances like salts, fatty acids, and metabolites can also contribute. The sample preparation method used plays a critical role; for instance, simple protein precipitation is known to be less effective at removing phospholipids compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Troubleshooting Guides

Problem: Inconsistent Analyte/Internal Standard (IS) Peak Area Ratio

You observe significant variability in the peak area ratio of Talazoparib to this compound across your sample batch, especially between calibration standards and matrix-containing QC samples.

Root Cause Analysis and Solutions:

This issue often points to differential matrix effects, where the analyte and the IS are not experiencing the same level of ion suppression or enhancement.

Solution 1: Assess and Confirm Matrix Effects

Before making significant changes, it's crucial to confirm that matrix effects are indeed the problem. The post-extraction spike method is a standard approach for this.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Talazoparib and this compound into the final mobile phase solvent.

    • Set B (Post-Spike Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established procedure. Spike Talazoparib and this compound into the final extract.

    • Set C (Pre-Spike Matrix): Spike Talazoparib and this compound into a blank biological matrix sample before extraction.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret Results:

    • A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

    • Compare the ME for Talazoparib and this compound. A significant difference between the two confirms a differential matrix effect.

Table 1: Example Data from Post-Extraction Spike Analysis

AnalyteMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Calculated Matrix Effect (%)
Talazoparib1,520,400988,26065.0% (Suppression)
This compound1,610,8001,288,64080.0% (Suppression)

In this example, both the analyte and IS show suppression, but to different extents, which will lead to inaccurate results.

Solution 2: Improve Chromatographic Separation

The goal is to separate Talazoparib and its IS from the co-eluting matrix components that cause ion suppression.

Methodologies:

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase the separation between the analytes and interfering peaks.

  • Column Chemistry: Switch to a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl column, which offer different selectivities.

  • Mobile Phase Modifiers: Altering the pH of the mobile phase can change the retention behavior of both the analytes and matrix components.

Solution 3: Enhance Sample Preparation

A cleaner sample extract is the most effective way to reduce matrix effects.

Methodologies:

  • Switch from Protein Precipitation (PPT) to a more selective method:

    • Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of Talazoparib while leaving behind interfering substances.

    • Solid-Phase Extraction (SPE): SPE offers high selectivity. Develop a method using a polymeric reversed-phase or mixed-mode cation exchange sorbent to effectively remove phospholipids and other interferences.

  • Use Phospholipid Removal Plates: Consider specialized sample preparation products, such as HybridSPE plates, which combine protein precipitation with a targeted removal of phospholipids.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effects

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) for TalazoparibKey Advantage
Protein Precipitation (PPT)>95%55-70% (High Suppression)Fast and simple
Liquid-Liquid Extraction (LLE)80-90%85-95% (Low Suppression)Cleaner extract than PPT
Solid-Phase Extraction (SPE)>90%90-105% (Minimal Effect)Highly selective, very clean extract
Problem: Retention Time Shift Between Talazoparib and this compound

You notice that the retention time of the deuterated internal standard (this compound) is slightly earlier than that of the unlabeled Talazoparib.

Root Cause Analysis and Solutions:

This phenomenon is known as the "isotope effect" and is commonly observed when deuterium (d) is used in a stable isotope label. The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in polarity and retention on a reversed-phase column. This separation, even if small, can cause the analyte and IS to experience different matrix environments.

Solution 1: Modify Chromatographic Conditions to Force Co-elution

The primary goal is to ensure the analyte and IS peaks completely overlap.

Methodologies:

  • Reduce Column Efficiency: While counterintuitive, switching to a column with slightly lower resolution (e.g., larger particle size, shorter length) can sometimes merge the two peaks, ensuring they experience the identical matrix effect.

  • Adjust Mobile Phase Composition: Isocratic elution or a very shallow gradient may minimize the separation between the two isotopic forms.

Solution 2: Verify IS Purity

It is critical to verify the purity of the SIL internal standard. Any presence of unlabeled Talazoparib in your this compound stock can lead to artificially high concentration calculations.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results (Poor Accuracy/Precision) check_coelution Q: Do Analyte and IS Perfectly Co-elute? start->check_coelution assess_me Assess Matrix Effects (Post-Extraction Spike) check_coelution->assess_me Yes force_coelution Modify Chromatography to Force Co-elution check_coelution->force_coelution No improve_chrom Improve Chromatography (Gradient, Column) assess_me->improve_chrom Differential ME Confirmed enhance_cleanup Enhance Sample Cleanup (SPE, LLE) assess_me->enhance_cleanup Differential ME Confirmed result_ok Results Acceptable improve_chrom->result_ok enhance_cleanup->result_ok force_coelution->assess_me

Caption: A logical workflow for troubleshooting inconsistent LC-MS/MS results.

Sample_Prep_Comparison Impact of Sample Preparation on Matrix Effects ppt Protein Precipitation (PPT) - Fast, inexpensive - High phospholipid content lle Liquid-Liquid Extraction (LLE) - Moderate cost & time - Reduced phospholipids spe Solid-Phase Extraction (SPE) - Higher cost & time - Very low phospholipids ppt_effect High Ion Suppression lle_effect Moderate Ion Suppression spe_effect Minimal Ion Suppression

Caption: Relationship between sample preparation and resulting matrix effects.

References

Technical Support Center: Optimizing LC Gradient for Talazoparib and Talazoparib-13C,d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Talazoparib and its stable isotope-labeled internal standard, Talazoparib-13C,d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting at a slightly different retention time than Talazoparib?

A1: This phenomenon is known as the chromatographic isotope effect, specifically the deuterium isotope effect in this case. The substitution of hydrogen atoms with deuterium (in the d4 portion of the internal standard) and carbon with 13C can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in hydrophobicity and weaker interactions with the non-polar stationary phase.[1]

Q2: What are the consequences of poor co-elution between Talazoparib and its internal standard?

A2: Incomplete co-elution can lead to inaccurate and unreliable quantification.[4] If the two compounds elute at different times, they may be subjected to different matrix effects (ion suppression or enhancement) from co-eluting endogenous components in the sample. This differential matrix effect can compromise the accuracy and precision of the bioanalytical method.

Q3: Is it always necessary to achieve baseline separation between Talazoparib and this compound?

A3: No, for quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard, the goal is typically to have the analyte and internal standard co-elute as closely as possible to ensure they experience the same ionization conditions and matrix effects. In some instances, using a column with lower resolution can even be beneficial to encourage the overlap of the two peaks.

Q4: Can the position of the isotopic labels affect the degree of separation?

A4: Yes, the position of the isotopic labels can influence the chromatographic behavior. Labels on sites that affect the molecule's interaction with the stationary phase will have a more significant impact. For this reason, if significant separation is observed, it is important to consider the labeling positions on your internal standard.

Q5: Besides deuterium, are other stable isotopes less prone to causing chromatographic shifts?

A5: Yes, internal standards labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally less prone to exhibiting chromatographic shifts compared to their deuterated counterparts. This is because the relative mass difference between these isotopes and their lighter counterparts is smaller than that between deuterium and protium, leading to more similar physicochemical properties.

Troubleshooting Guide: Resolving Co-elution of Talazoparib and this compound

This guide provides a step-by-step approach to optimize your LC gradient and other chromatographic parameters to achieve optimal co-elution.

Initial Assessment
  • Confirm the Issue: Inject a solution containing both Talazoparib and this compound and overlay their respective chromatograms to visually confirm the extent of separation.

  • Evaluate Matrix Effects: If you suspect differential matrix effects due to poor co-elution, it is crucial to perform a matrix effect evaluation. A standard protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start: Poor Co-elution Observed cluster_optimization Chromatographic Optimization Steps cluster_evaluation Evaluation and Final Steps start Poor Co-elution of Talazoparib and This compound gradient 1. Modify LC Gradient start->gradient mobile_phase 2. Adjust Mobile Phase Composition gradient->mobile_phase If still separated temperature 3. Change Column Temperature mobile_phase->temperature If still separated column 4. Evaluate Column Chemistry temperature->column If still separated evaluate Evaluate Co-elution column->evaluate evaluate->gradient No, reiterate success Optimal Co-elution Achieved evaluate->success Yes failure Consider Alternative IS (e.g., ¹³C labeled) evaluate->failure Persistent Issue

Caption: A logical workflow for troubleshooting the co-elution of Talazoparib and its isotopically labeled internal standard.

Detailed Troubleshooting Steps
Step Action Rationale
1. Modify LC Gradient Decrease the initial organic solvent percentage and/or use a shallower gradient.A slower increase in the organic mobile phase composition can provide more time for the analytes to interact with the stationary phase, potentially improving the resolution of closely eluting compounds.
2. Adjust Mobile Phase Composition Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa). You can also try a mixture of both.Acetonitrile and methanol have different selectivities and can alter the interactions between the analytes and the stationary phase, which may be sufficient to resolve co-eluting peaks.
3. Change Column Temperature Experiment with decreasing or increasing the column temperature in increments of 5-10°C.Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution. Lowering the temperature often increases retention and may enhance separation.
4. Evaluate Column Chemistry If the above steps fail, consider a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can offer different selectivity.The choice of stationary phase is a powerful tool for altering selectivity. Different column chemistries will interact differently with the analytes, potentially resolving the co-elution.
5. Consider a Lower Resolution Column In some cases, if the separation is minimal, using a column with a lower plate count (e.g., a shorter column or one with a larger particle size) can promote peak overlap.For isotope dilution mass spectrometry, perfect co-elution is ideal. A lower resolution column can sometimes be used to merge two very closely eluting peaks.

Experimental Protocols

Protocol 1: Baseline LC-MS/MS Method for Talazoparib

This protocol is a starting point based on published methods and can be optimized as per the troubleshooting guide.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Talazoparib: To be determined empiricallythis compound: To be determined empirically
Source Parameters Optimize for maximum signal intensity
Protocol 2: Matrix Effect Evaluation

This protocol helps to determine if differential matrix effects are impacting your quantification due to poor co-elution.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Talazoparib and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your sample preparation method. Spike the extracted blank with Talazoparib and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Talazoparib and this compound at the same concentration as Set A before performing the extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • Compare the matrix effect for Talazoparib and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis Analysis and Calculation cluster_interpretation Interpretation set_a Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Extraction Spike (Blank Extract + Analyte + IS) set_b->analysis set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) set_c->analysis calculation Calculate Matrix Effect: (Peak Area Set B / Peak Area Set A) * 100 analysis->calculation interpretation Compare Matrix Effect for Talazoparib vs. This compound calculation->interpretation

Caption: Workflow for evaluating matrix effects on Talazoparib and its internal standard.

References

Technical Support Center: Optimizing Talazoparib-13C,d4 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ionization of Talazoparib-13C,d4 in mass spectrometry analyses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak signal and poor ionization for this compound. What are the initial steps to troubleshoot this issue?

A1: Poor signal intensity for this compound can stem from several factors related to the mass spectrometer source settings and the liquid chromatography (LC) conditions. Here is a step-by-step approach to begin troubleshooting:

  • Verify Instrument Performance: Ensure the mass spectrometer is performing optimally by running a system suitability test with a known standard. This will confirm that the instrument is calibrated and functioning correctly.

  • Optimize Electrospray Ionization (ESI) Source Parameters: ESI is a common ionization technique for molecules like Talazoparib. The efficiency of the ionization process is highly dependent on the source parameters. Key parameters to optimize include:

    • Spray Voltage: An optimal spray voltage is crucial for stable ion formation. Both excessively high or low voltages can lead to a poor signal.

    • Gas Flow Rates: The nebulizer and drying gas flow rates and temperatures are critical for desolvation. Inadequate desolvation can lead to a reduced signal.

    • Capillary/Nozzle Voltage and Temperature: These parameters influence the desolvation and ionization efficiency.

  • Check Mobile Phase Composition: The pH and solvent composition of the mobile phase can significantly impact the ionization of Talazoparib. Since Talazoparib is a basic compound, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.

  • Inspect for Contamination: Contamination in the LC system or the mass spectrometer's ion source can lead to ion suppression. Ensure that the system is clean and that high-purity solvents and reagents are used.

Q2: What are the typical mass transitions for Talazoparib and its isotopically labeled internal standard, this compound?

A2: For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific mass transitions are monitored in Multiple Reaction Monitoring (MRM) mode. Based on published methods, typical transitions are:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Talazoparib381.1112.1Positive (ESI+)
This compound386.1116.1Positive (ESI+)

Note: These values may require fine-tuning on your specific instrument.

Q3: Could adduct formation be the cause of poor signal for my primary ion?

A3: Yes, adduct formation can diminish the intensity of the desired protonated molecule ([M+H]^+ ). Common adducts in ESI include sodium ([M+Na]^+ ), potassium ([M+K]^+ ), and ammonium ([M+NH_4]^+ ). The formation of these adducts is often due to the presence of salts in the sample matrix, LC solvents, or glassware.

Troubleshooting Adduct Formation:

  • Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and fresh additives.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid like formic acid can help to promote the formation of the protonated molecule over salt adducts.

  • Clean Glassware and Sample Vials: Thoroughly clean all glassware and use vials that are certified to be low in salt content.

  • Monitor for Adducts: During method development, scan a wider mass range to check for the presence of common adducts. If significant adduct formation is observed, take the necessary steps to minimize it.

Q4: How does the mobile phase pH affect the ionization of Talazoparib?

A4: The pH of the mobile phase plays a critical role in the ionization efficiency of analytes in ESI-MS. For a basic compound like Talazoparib, a mobile phase pH that is approximately two units below its pKa will ensure that it is predominantly in its protonated, charged form. This leads to a much stronger signal in positive ion mode. Conversely, a neutral or basic pH will result in a significantly weaker signal. Therefore, for Talazoparib analysis, it is recommended to use a mobile phase containing an acidic modifier such as formic acid or acetic acid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor ionization of this compound.

TroubleshootingWorkflow Start Start: Poor Ionization of This compound CheckInstrument 1. Verify Instrument Performance (Run System Suitability Test) Start->CheckInstrument InstrumentOK Instrument Performance OK? CheckInstrument->InstrumentOK OptimizeSource 2. Optimize ESI Source Parameters (Spray Voltage, Gas Flow, Temperature) InstrumentOK->OptimizeSource Yes FixInstrument Troubleshoot and Recalibrate Instrument InstrumentOK->FixInstrument No SignalImproved1 Signal Improved? OptimizeSource->SignalImproved1 CheckMobilePhase 3. Evaluate Mobile Phase (pH, Solvent Composition, Additives) SignalImproved1->CheckMobilePhase No End End: Successful Ionization SignalImproved1->End Yes SignalImproved2 Signal Improved? CheckMobilePhase->SignalImproved2 CheckAdducts 4. Investigate Adduct Formation and Ion Suppression SignalImproved2->CheckAdducts No SignalImproved2->End Yes SignalImproved3 Signal Improved? CheckAdducts->SignalImproved3 ConsultExpert Consult Senior Scientist or Instrument Specialist SignalImproved3->ConsultExpert No SignalImproved3->End Yes FixInstrument->CheckInstrument

Caption: A step-by-step workflow for troubleshooting poor ionization.

Experimental Protocol: ESI Source Parameter Optimization

This protocol describes a systematic approach to optimize the electrospray ionization (ESI) source parameters for this compound using a continuous infusion method.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump.

  • Mass spectrometer with an ESI source.

Procedure:

  • Infusion Setup:

    • Load the this compound standard solution into a syringe.

    • Mount the syringe on the syringe pump and connect it to the mass spectrometer's ESI probe.

    • Set the infusion flow rate to a value typical for your LC method (e.g., 5-10 µL/min).

  • Initial Instrument Settings:

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Monitor the precursor ion for this compound (m/z 386.1).

    • Use the instrument manufacturer's recommended starting parameters for small molecules.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While infusing the solution, vary the spray voltage in small increments (e.g., 0.5 kV steps) and record the signal intensity at each step. Plot the intensity versus voltage to find the optimum.

    • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe the effect on signal intensity and stability.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature to maximize the signal.

    • Capillary/Nozzle Voltage and Temperature: Adjust these parameters to further enhance the signal.

  • Data Analysis and Finalization:

    • Review the data to identify the combination of parameters that provides the highest and most stable signal for this compound.

    • Record these optimized parameters for use in your LC-MS/MS method.

Illustrative Data for Parameter Optimization:

The following table shows an example of how signal intensity might vary with changes in different ESI parameters.

ParameterSetting 1IntensitySetting 2IntensitySetting 3IntensityOptimal Setting
Spray Voltage (kV)3.01.2e54.02.5e55.02.1e54.0
Nebulizer Gas (psi)301.8e5402.6e5502.4e540
Drying Gas (L/min)82.2e5102.8e5122.7e510
Gas Temperature (°C)2502.4e53002.9e53502.6e5300

This is example data and actual results will vary depending on the instrument and specific conditions.

The Electrospray Ionization (ESI) Process

The diagram below illustrates the key stages of the ESI process and highlights the parameters that can be optimized to improve the ionization of this compound.

ESI_Process cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) Capillary LC Eluent with This compound TaylorCone Taylor Cone (High Electric Field) Capillary->TaylorCone Spray Voltage DropletFormation Charged Droplets TaylorCone->DropletFormation p1 DropletFormation->p1 Desolvation Solvent Evaporation (Drying Gas & Heat) p2 Desolvation->p2 CoulombFission Coulomb Fission p3 CoulombFission->p3 GasPhaseIons Gas Phase Ions [M+H]+ MS_Inlet MS Inlet (Capillary/Nozzle) GasPhaseIons->MS_Inlet p1->Desolvation Nebulizer Gas p2->CoulombFission Gas Temperature p3->GasPhaseIons

Caption: The electrospray ionization process and key optimization points.

How to improve the signal-to-noise ratio for Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for the internal standard Talazoparib-13C,d4 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound internal standard (IS) low or highly variable?

A low or variable signal for a stable isotope-labeled internal standard like this compound is a common issue in bioanalysis that can compromise the accuracy and precision of your results. The primary causes can be grouped into several categories:

  • Matrix Effects : This is the most common cause, where co-eluting components from the biological matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][3][4] Phospholipids and salts are often major contributors to matrix effects in plasma samples.[2]

  • Sample Preparation Issues : Errors or inconsistencies during the sample preparation process can lead to a low or variable IS signal. This includes incorrect spiking of the IS, inefficient or inconsistent extraction recovery, or degradation of the IS during sample processing.

  • Chromatographic Problems : Poor chromatography can lead to inadequate separation of the IS from matrix components, causing ion suppression. Issues like peak tailing, peak splitting, or significant shifts in retention time can negatively impact signal intensity and reproducibility.

  • Mass Spectrometer (MS) Instrument Issues : A variety of instrument-related problems can cause signal loss. These include a dirty ion source, incorrect source parameters (e.g., temperature, gas flows), instability in the mass analyzer, or issues with the detector.

  • Liquid Chromatography (LC) System Issues : Problems with the LC system, such as inconsistent injection volumes from the autosampler, a failing column, or fluctuations in pump pressure and flow rate, can lead to variable signal intensity.

Q2: How can I systematically troubleshoot a low S/N ratio for this compound?

A systematic approach is crucial to efficiently identify and resolve the source of a low signal-to-noise ratio. The workflow below provides a logical sequence of steps to diagnose the problem, starting from the simplest checks and progressing to more complex investigations.

G start Low S/N for this compound check_ms 1. Verify MS Performance Inject neat IS solution directly via infusion pump. start->check_ms ms_ok Signal OK? check_ms->ms_ok ms_issue Troubleshoot MS: - Clean Ion Source - Check Voltages - Verify Gas Flows - Calibrate MS ms_ok->ms_issue No check_lc 2. Verify LC-MS Performance Inject neat IS solution via LC system (no column). ms_ok->check_lc Yes end_node Problem Resolved ms_issue->end_node lc_ok Signal OK? check_lc->lc_ok lc_issue Troubleshoot LC: - Check for leaks - Verify flow rate - Inspect autosampler for carryover/injection issues lc_ok->lc_issue No check_chrom 3. Verify Chromatography Inject neat IS solution with analytical column. lc_ok->check_chrom Yes lc_issue->end_node chrom_ok Signal & Peak Shape OK? check_chrom->chrom_ok chrom_issue Troubleshoot Chromatography: - Replace Column - Check Mobile Phase pH/Composition - Flush System chrom_ok->chrom_issue No check_sample 4. Assess Sample Preparation & Matrix Effects Analyze extracted blank matrix vs. post-spiked IS. chrom_ok->check_sample Yes chrom_issue->end_node sample_ok Signal OK? check_sample->sample_ok sample_issue Optimize Sample Prep / Chromatography: - Improve extraction (LLE, SPE) - Modify LC gradient to avoid co-elution - Dilute sample sample_ok->sample_issue No (Matrix Effect) sample_ok->end_node Yes (Check IS Spiking) sample_issue->end_node

Caption: Troubleshooting Decision Tree for Low Internal Standard Signal.

Q3: What are the common causes of matrix effects in Talazoparib analysis, and how can I minimize them?

Matrix effects occur when molecules co-eluting from a biological sample interfere with the ionization of Talazoparib or its IS. For plasma samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).

Strategies to Minimize Matrix Effects:

  • Optimize Sample Preparation : The goal is to remove interfering matrix components while efficiently recovering the analyte.

    • Liquid-Liquid Extraction (LLE) : LLE is effective at removing non-polar interferences like lipids and phospholipids. A validated method for Talazoparib in human plasma uses LLE.

    • Solid-Phase Extraction (SPE) : SPE can provide a cleaner extract than protein precipitation and can be tailored to remove specific interferences.

    • Protein Precipitation (PPT) : While fast and simple, PPT is often less clean and may result in significant matrix effects.

  • Improve Chromatographic Separation : Ensure that this compound elutes in a region free from significant ion suppression.

    • Adjust LC Gradient : Modify the gradient profile to better separate the IS from early-eluting phospholipids or other interferences.

    • Use a Different Column Chemistry : Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes provide better separation from matrix components than traditional reversed-phase (RPLC) chromatography.

    • Employ Column Switching : A multi-dimensional approach can be used to divert matrix components to waste while transferring the analyte of interest to a second column for analysis.

  • Dilute the Sample : Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Matrix Effects

It is essential to determine if matrix effects are the cause of your low S/N. This can be done qualitatively with a post-column infusion experiment or quantitatively by calculating the Matrix Factor (MF).

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Spike IS into Reconstitution Solvent analyze Analyze Set A and Set B by LC-MS/MS A1->analyze B1 Extract Blank Matrix (e.g., Plasma) B2 Evaporate & Reconstitute B1->B2 B3 Spike IS into Final Extracted Sample B2->B3 B3->analyze calculate Calculate Matrix Factor (MF): MF = (Peak Area Set B) / (Peak Area Set A) analyze->calculate interpret Interpret Result calculate->interpret suppression MF < 1 Ion Suppression interpret->suppression enhancement MF > 1 Ion Enhancement interpret->enhancement none MF = 1 No Matrix Effect interpret->none

Caption: Workflow for the Quantitative Assessment of Matrix Effects.

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol allows for the quantitative evaluation of matrix effects on the this compound internal standard.

Methodology:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of this compound in the final reconstitution solvent at the concentration used in your assay.

  • Prepare Set B (Post-Extraction Spike):

    • Take a sample of the blank biological matrix (e.g., human plasma) and perform the entire extraction procedure without adding the IS.

    • After the final evaporation step, reconstitute the dried extract with the same reconstitution solvent used in Set A, but this solvent should contain this compound at the same concentration as in Set A.

  • Analysis:

    • Analyze multiple replicates (n=3-6) of both Set A and Set B samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no significant matrix effect.

Protocol 2: Liquid-Liquid Extraction (LLE) for Talazoparib from Human Plasma

This protocol is based on a validated bioanalytical method for Talazoparib and provides a robust starting point for sample preparation.

Materials:

  • Human Plasma (K2EDTA)

  • This compound Internal Standard Spiking Solution

  • Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)

  • Reconstitution Solvent (e.g., Acetonitrile/Water with formic acid)

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound) and briefly vortex.

  • Add extraction solvent, vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase or a suitable reconstitution solvent.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Reference Data & Parameters

The following tables summarize typical parameters used in validated LC-MS/MS methods for Talazoparib analysis, which can serve as a starting point for method development and optimization.

Table 1: Example Liquid Chromatography Parameters
ParameterExample Condition 1Example Condition 2
HPLC Column C18 ColumnHypersil C18 Column
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Flow Rate 700 µL/min1.0 mL/min
Gradient Isocratic or GradientIsocratic
Run Time ~4 minutes-

Note: Adjusting mobile phase pH can impact peak shape; a pH of 3.8 was found to prevent peak tailing in one study.

Table 2: Example Mass Spectrometry Parameters
ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Tandem Mass Spectrometry (MS/MS)
Analysis Mode Multiple Reaction Monitoring (MRM)
Talazoparib MRM Transition Precursor > Product (Consult literature/instrument software)
This compound MRM Transition Precursor > Product (Adjusted for mass shift)
Dwell Time 50-200 msec
Collision Energy (CE) Optimize via infusion for maximum signal
Declustering Potential (DP) Optimize via infusion for maximum signal

Note: Specific MRM transitions and optimal voltage settings are instrument-dependent and must be determined empirically.

References

Technical Support Center: Overcoming Ion Suppression in Talazoparib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Talazoparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Talazoparib bioanalysis?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) reduce the ionization efficiency of Talazoparib in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal, which can compromise the sensitivity, accuracy, and reproducibility of the bioanalytical method.[4][5] Phospholipids are a major cause of ion suppression in plasma samples.

Q2: What are the common causes of ion suppression in Talazoparib LC-MS/MS methods?

A2: Common causes include:

  • Inadequate sample cleanup: Residual matrix components like phospholipids, salts, and proteins can interfere with Talazoparib ionization.

  • Co-elution of matrix components: If endogenous compounds have similar chromatographic retention times to Talazoparib, they can suppress its signal.

  • High concentrations of non-volatile species: These can alter the physical properties of the ESI droplets, hindering the ionization process.

  • Mobile phase composition: The choice of mobile phase additives and pH can influence the degree of ion suppression.

Q3: How can I assess if ion suppression is affecting my Talazoparib analysis?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Talazoparib solution into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal for Talazoparib indicates the retention times where ion suppression occurs.

Q4: What is the role of an internal standard (IS) in mitigating ion suppression?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard of Talazoparib is ideal as it co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog can be used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Talazoparib bioanalysis experiments.

Problem 1: Low or no Talazoparib signal with significant variability in replicate injections.

  • Possible Cause: Severe ion suppression due to insufficient sample cleanup. Protein precipitation (PPT) alone may not be sufficient to remove all interfering matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch from protein precipitation to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.

    • Optimize Chromatography: Modify the chromatographic conditions to separate Talazoparib from the ion-suppressing region. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

    • Sample Dilution: If the Talazoparib concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem 2: Inconsistent results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: Utilize SPE or LLE to minimize the variability in matrix effects between samples.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in compensating for variations in ion suppression across different samples.

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to account for consistent matrix effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for Talazoparib bioanalysis.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the analysis of Talazoparib in human plasma.

  • Materials:

    • Human plasma (K2EDTA)

    • Talazoparib stock solution

    • Internal Standard (IS) stock solution

    • Extraction Solvent (e.g., Methyl tert-butyl ether)

    • Reconstitution Solvent (e.g., Acetonitrile/water with formic acid)

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add the extraction solvent.

    • Vortex for 5-10 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in the reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical chromatographic and mass spectrometric conditions for Talazoparib analysis.

  • Liquid Chromatography:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.40 mL/min

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Talazoparib: m/z 381.3 → 285.2

      • Bosutinib (IS): m/z 530.2 → 141.2

Quantitative Data Summary

The following tables summarize quantitative data from published methods for Talazoparib bioanalysis, allowing for easy comparison of different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for Talazoparib Bioanalysis

Sample Preparation MethodMatrixRecovery (%)Matrix Effect (%)Internal StandardReference
Protein PrecipitationRat Plasma>85Not explicitly stated, but method was successfulNot specified in this study
Liquid-Liquid ExtractionHuman PlasmaNot explicitly stated, but QC accuracy was 94.9%Not explicitly stated, but QC precision was 5.55% RSDNot specified
Protein PrecipitationHuman Liver Microsomes99.62 ± 2.31Absence of matrix effect was validatedLapatinib

Table 2: Reported Linearity and LLOQ for Talazoparib Bioanalytical Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
UPLC-MS/MSRat Plasma0.5 - 2000.5
LC-MSPharmaceutical Forms0.1 - 1500.1
LC-MS/MSHuman Liver Microsomes5 - 5002.0
LC-MS/MSHuman Plasma0.0200 - 25.00.0200

Visualizations

General Workflow for Talazoparib Bioanalysis

Talazoparib Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Plasma->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Drydown Dry-down Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Ion Suppression Troubleshooting Start Low/Variable Signal (Suspect Ion Suppression) Check_IS Is a SIL-IS being used? Start->Check_IS Improve_SP Improve Sample Prep (LLE or SPE) Check_IS->Improve_SP No Optimize_LC Optimize Chromatography Check_IS->Optimize_LC Yes Improve_SP->Optimize_LC Use_SIL_IS Implement SIL-IS Improve_SP->Use_SIL_IS Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Revalidate Re-evaluate Method Performance Dilute_Sample->Revalidate Use_SIL_IS->Revalidate

References

Talazoparib-13C,d4 stability issues in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Talazoparib-13C,d4. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound as an internal standard in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am observing a decreasing signal for my this compound internal standard (IS) in processed samples over time. What is the likely cause?

A1: A decreasing signal for a deuterated internal standard like this compound can be indicative of instability. The most common cause for deuterated standards is deuterium-hydrogen (D-H) exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding matrix or solvent.[1][2] This exchange can be influenced by factors such as pH, temperature, and the specific location of the deuterium labels on the molecule.[2][3][4] It is particularly common for deuterium atoms located at chemically labile positions.

Q2: In my blank samples spiked only with this compound, I am detecting a signal for the unlabeled Talazoparib analyte. Why is this happening?

A2: This phenomenon, often referred to as isotopic crosstalk or interference, can arise from two main sources:

  • Unlabeled Analyte Impurity: The this compound internal standard material may contain a small amount of the unlabeled Talazoparib as an impurity from its synthesis.

  • In-Source Conversion or D-H Exchange: The deuterated standard may be converting back to the unlabeled analyte, either through D-H exchange during sample processing and storage or through in-source fragmentation within the mass spectrometer.

Q3: What are the recommended storage and handling conditions for biological samples containing this compound?

A3: While specific stability data for this compound is not extensively published, general best practices for ensuring the stability of analytes and their internal standards in biological matrices should be followed. Based on studies of the parent compound, Talazoparib, storage at -20°C has been shown to maintain stability in human liver microsomes for at least 30 days. It is crucial to minimize freeze-thaw cycles. For any new assay, it is mandatory to perform stability experiments under your specific laboratory conditions (e.g., short-term bench-top, long-term freezer storage, and freeze-thaw cycles) to confirm the stability of both the analyte and the internal standard.

Q4: How does the choice of biological matrix affect the stability of this compound?

A4: Different biological matrices (e.g., plasma, whole blood, tissue homogenates) have varying pH levels and enzymatic activity, which can significantly impact the stability of a drug or its labeled standard. For example, whole blood contains esterases that can degrade certain molecules, while the pH of urine can vary widely. It is essential to evaluate the stability of this compound in the specific matrix being used in your study.

Troubleshooting Guides

Guide 1: Investigating Decreasing Internal Standard Signal

If you observe a consistent decrease in the this compound signal, follow these steps to diagnose the issue.

Step 1: Evaluate Deuterium-Hydrogen Exchange Stability

  • Objective: To determine if the deuterium labels are exchanging with protons from the matrix under various conditions.

  • Procedure:

    • Prepare solutions of this compound in the biological matrix of interest.

    • Incubate these solutions under different pH conditions (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for several time points.

    • Analyze the samples by LC-MS/MS.

  • Analysis: Monitor the signal intensity of this compound and look for a concurrent increase in the signal for unlabeled Talazoparib. A decrease in the IS signal accompanied by an increase in the analyte signal is a strong indicator of D-H exchange.

Step 2: Assess Freeze-Thaw and Bench-Top Stability

  • Objective: To confirm that the internal standard is stable during routine sample handling and storage.

  • Procedure:

    • Prepare quality control (QC) samples in the biological matrix at low and high concentrations, spiked with this compound.

    • For freeze-thaw stability, store the QC samples at your intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw at room temperature. Repeat for a minimum of three cycles.

    • For bench-top stability, leave the QC samples at room temperature for a period that mimics your expected sample processing time (e.g., 4-24 hours).

  • Analysis: Analyze the samples and compare the IS response to that of freshly prepared samples. A significant deviation indicates instability.

start Start: Decreasing IS Signal Observed check_exchange Evaluate D-H Exchange (Vary pH, Temp) start->check_exchange analyze_exchange Analyze IS and Analyte Signals check_exchange->analyze_exchange Incubate & Analyze exchange_found D-H Exchange Confirmed (IS signal decreases, Analyte increases) analyze_exchange->exchange_found Yes no_exchange No D-H Exchange analyze_exchange->no_exchange No mitigate Mitigation: - Adjust pH/Temp of processing - Minimize bench time - Consider 13C-labeled IS exchange_found->mitigate check_handling Assess Freeze-Thaw & Bench-Top Stability no_exchange->check_handling analyze_handling Compare IS Signal to Fresh Samples check_handling->analyze_handling Process & Analyze instability_found Handling Instability Confirmed (IS signal deviates) analyze_handling->instability_found Yes no_instability No Handling Instability analyze_handling->no_instability No instability_found->mitigate troubleshoot_other Investigate Other Causes: Matrix Effects, Instrument Issues no_instability->troubleshoot_other

Caption: Troubleshooting workflow for a decreasing internal standard signal.

Data Presentation

The stability of the parent compound, Talazoparib, has been evaluated in human liver microsomes (HLMs). While this does not represent the stability of the isotopically labeled internal standard, it provides a useful reference for the core molecule's stability under specific conditions.

Table 1: Stability of Talazoparib in Human Liver Microsomes (HLMs)

ConditionMatrixConcentrationDurationStability (% Remaining)
Storage at -20°CHLM (without NADPH)Not Specified30 days96.8 – 102.1%

Table 2: Standard Stability Tests for Bioanalytical Method Validation

Stability TestPurposeTypical Conditions
Freeze-Thaw Stability To assess stability after repeated freezing and thawing cycles.3 cycles at -20°C or -80°C to room temperature.
Short-Term (Bench-Top) Stability To evaluate stability at room temperature for the duration of sample preparation.Room temperature for 4-24 hours.
Long-Term Stability To determine stability at the intended long-term storage temperature.-20°C or -80°C for a duration covering the study period.
Stock Solution Stability To confirm the stability of the analyte and IS in the stock solution.Room temperature and refrigerated conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Talazoparib Quantification

This protocol is adapted from validated methods for quantifying Talazoparib in biological matrices.

  • Chromatographic System: HPLC with an ESI-MS/MS detector.

  • Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid and methanol (25:75 % v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Talazoparib: m/z 381.5 → 180.5

      • This compound: m/z 386.4 → 180.5

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution.

    • Add 300 µL of acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Pipette 100 µL Plasma p2 Spike with IS (this compound) p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex (1 min) p3->p4 p5 Centrifuge (10,000 rpm) p4->p5 p6 Transfer Supernatant p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute in Mobile Phase p7->p8 a1 Inject 10 µL onto HPLC p8->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI-MS/MS Detection (Positive Mode MRM) a2->a3

Caption: Experimental workflow for Talazoparib bioanalysis.

Protocol 2: General Protocol for Assessing IS Stability

This protocol provides a framework for testing the stability of this compound in a specific biological matrix.

  • Preparation of QC Samples: Prepare QC samples by spiking known concentrations of Talazoparib and a fixed concentration of this compound into at least six different lots of the blank biological matrix.

  • Establish Baseline (T=0): Analyze one set of QC samples immediately after preparation to establish the baseline response ratio (Analyte Area / IS Area).

  • Stress Conditions: Subject replicate sets of QC samples to various conditions as outlined in Table 2 (Freeze-Thaw, Bench-Top, etc.).

  • Sample Analysis: After the specified duration for each condition, process and analyze the stressed QC samples alongside a freshly prepared set of calibration standards and unstressed (T=0) QC samples.

  • Data Evaluation: Calculate the mean concentration of the stressed QC samples. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration. The internal standard response should also be monitored for any significant changes compared to the baseline samples.

Signaling Pathway Context

Talazoparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancer cells with mutations in BRCA1/2 genes, an alternative DNA repair pathway is already compromised. Inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

cluster_dna DNA Damage Response cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits repair SSB Repair parp->repair mediates replication DNA Replication parp->replication inhibition stalls fork repair->replication allows progression dsb Double-Strand Break (DSB) replication->dsb apoptosis Cell Death (Apoptosis) dsb->apoptosis in BRCA-deficient cells talazoparib Talazoparib talazoparib->parp inhibits

Caption: Simplified signaling pathway for PARP inhibition by Talazoparib.

References

Adjusting mass spectrometer settings for optimal Talazoparib-13C,d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Talazoparib and its isotopic internal standard, Talazoparib-13C,d4.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of Talazoparib.

Q1: I am not seeing any signal for Talazoparib or its internal standard. What should I check first?

A1: Start by systematically checking the instrument parameters and sample preparation.

  • Mass Spectrometer Settings: Verify that the correct MRM transitions, ionization mode, and source parameters are being used. Ensure the mass spectrometer is properly tuned and calibrated.

  • LC Conditions: Confirm the mobile phase composition, gradient, and flow rate are accurate. Check for any leaks in the LC system.

  • Sample Preparation: Ensure that the extraction procedure was performed correctly and that the final sample concentration is within the instrument's detection range.

  • Autosampler and Injection: Check the autosampler for proper vial placement and ensure the injection volume is appropriate.

Q2: My signal intensity for Talazoparib is low. How can I improve it?

A2: Low signal intensity can be caused by several factors. Consider the following optimization steps:

  • Source Parameters: Optimize the ion source temperature, ion spray voltage, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization efficiency of Talazoparib. One study suggests an optimal source temperature of up to 750°C for Talazoparib, but this may need to be balanced if it causes degradation of other components in your sample.[1]

  • Collision Energy (CE): Optimize the collision energy for the specific MRM transition you are using. This is a critical parameter for achieving maximum fragment ion intensity.

  • Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can significantly enhance protonation and thus signal intensity in positive ion mode.[2]

  • Sample Concentration: If possible, increase the concentration of the sample injected onto the column.

Q3: I am observing significant peak tailing for Talazoparib. What could be the cause?

A3: Peak tailing is often a chromatographic issue.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Talazoparib. Adjusting the pH with a suitable buffer, such as ammonium formate, can improve peak symmetry. A pH of 3.8 has been reported to be effective.[2]

  • Column Choice: Ensure you are using an appropriate reversed-phase column (e.g., C18) that is in good condition.

  • Secondary Interactions: Peak tailing can result from secondary interactions with the stationary phase. Adding a small amount of a competitor, like triethylamine, to the mobile phase can sometimes mitigate this.

Q4: I am experiencing high background noise in my chromatogram. What are the likely sources?

A4: High background noise can originate from various sources.

  • Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives to prepare your mobile phases.

  • Sample Matrix Effects: Biological samples can contain endogenous components that interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction) to remove these interferences.

  • System Contamination: Clean the ion source and other mass spectrometer components regularly to prevent the buildup of contaminants.

Q5: The retention time of Talazoparib is shifting between injections. What should I do?

A5: Retention time shifts are typically related to the stability of the LC system.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Check the LC pumps for consistent flow rate and pressure. Fluctuations can lead to retention time variability.

  • Mobile Phase Composition: Ensure the mobile phase composition is stable and accurately mixed.

Data Presentation: Mass Spectrometer Settings

The following tables summarize the recommended starting parameters for the analysis of Talazoparib and its internal standard, this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Talazoparib381.2298.1Positive[1]
This compound386.2303.1Positive

Note: Another study reported transitions of 379 -> 296 and 379 -> 283 for Talazoparib in negative ion mode, suggesting that the ionization mode can be analyte and method dependent.[2]

Table 2: Suggested Mass Spectrometer Source Parameters

ParameterRecommended ValueNotes
Ionization ModeElectrospray Ionization (ESI)Positive ion mode is commonly used for Talazoparib.
Ion Spray Voltage4000 - 5500 VOptimize for maximum signal intensity.
Source Temperature500 - 750 °CHigher temperatures may improve desolvation but can risk thermal degradation.
Nebulizer Gas (Gas 1)40 - 60 psiOptimize for a stable spray.
Heater Gas (Gas 2)50 - 70 psiAdjust to ensure efficient solvent evaporation.
Curtain Gas20 - 30 psiHelps to prevent solvent droplets from entering the mass analyzer.
Collision Gas (CAD)8 - 12 psiTypically nitrogen or argon.

Experimental Protocols

This section provides a general methodology for the LC-MS/MS analysis of Talazoparib.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Talazoparib, and then return to initial conditions for re-equilibration.

3. Mass Spectrometry

  • Set up the mass spectrometer with the parameters outlined in Tables 1 and 2.

  • Acquire data in MRM mode.

  • Optimize the collision energy for each transition to achieve the highest signal-to-noise ratio.

Visualizations

Experimental Workflow for Talazoparib Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A streamlined workflow for the bioanalysis of Talazoparib.

Troubleshooting Logic for Poor Signal

troubleshooting_logic start Poor or No Signal for Talazoparib check_ms Check MS Settings (MRM, Polarity, Source) start->check_ms check_lc Check LC Conditions (Mobile Phase, Flow, Leaks) check_ms->check_lc MS Settings OK ms_issue Incorrect MS Parameters check_ms->ms_issue Issue Found check_sample Check Sample Prep (Extraction, Concentration) check_lc->check_sample LC Conditions OK lc_issue Chromatography Problem check_lc->lc_issue Issue Found sample_issue Sample Preparation Error check_sample->sample_issue Issue Found optimize_source Optimize Source Parameters check_sample->optimize_source All OK, Optimize Sensitivity ms_issue->optimize_source prepare_new_mp Prepare Fresh Mobile Phase lc_issue->prepare_new_mp reextract_sample Re-extract Sample sample_issue->reextract_sample

Caption: A decision tree for troubleshooting poor signal intensity.

References

Solving peak splitting issues for Talazoparib and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Talazoparib Analysis

Welcome to the technical support center for the analysis of Talazoparib and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues, with a specific focus on peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to provide direct solutions to potential issues you may encounter during the analysis of Talazoparib and its internal standard.

Q1: I am observing peak splitting for both Talazoparib and its internal standard. What are the likely causes and how can I resolve this?

When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem at the head of the column or within the HPLC system before the column.[1] This affects all compounds in a similar manner.[1]

Potential Causes & Solutions:

  • Column Contamination or Blockage: The inlet frit of your guard column or analytical column may be partially blocked with particulate matter from your samples or mobile phase.[2]

    • Solution: First, try removing the guard column and re-running the analysis. If the peak shape improves, replace the guard column. If the problem persists, you can try reverse-flushing the analytical column (if the column chemistry allows). If this does not resolve the issue, the column may need to be replaced.

  • Column Void: A void or channel may have formed at the inlet of the analytical column. This can be caused by pressure shocks or a poorly packed bed.

    • Solution: A column void typically requires column replacement. To prevent this, always operate within the column's recommended pressure and pH limits.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.

Q2: Only the Talazoparib peak is splitting, while the internal standard peak looks fine. What should I investigate?

If only a single peak is splitting, the problem is more likely related to the specific chemistry of the analyte or its interaction with the stationary and mobile phases, rather than a system-wide issue.

Potential Causes & Solutions:

  • Co-elution with an interfering peak: The split peak may actually be two co-eluting compounds.

    • Solution: Try reducing the injection volume to see if the peaks resolve. You may also need to optimize your method to improve resolution, such as by adjusting the mobile phase composition or gradient.

  • Mobile Phase pH is too close to the pKa of Talazoparib: Talazoparib has both acidic and basic groups. If the mobile phase pH is near the pKa of one of its functional groups, the compound can exist in both ionized and non-ionized forms, leading to peak splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the ionizable group. Ensure your mobile phase is adequately buffered to maintain a consistent pH. One study noted that a higher mobile phase pH caused peak tailing and retention time delays for Talazoparib.

  • High Sample Concentration: Overloading the column with a high concentration of Talazoparib can lead to non-ideal interactions and peak distortion.

    • Solution: Dilute the sample to a lower concentration and re-inject. Using a gradient elution can also help manage high concentration effects.

Q3: My internal standard peak is splitting, but the Talazoparib peak is sharp. What could be the reason?

This is a less common scenario but can occur. The troubleshooting process is similar to when the analyte peak splits.

Potential Causes & Solutions:

  • Purity of the Internal Standard: Verify the purity of your internal standard. It is possible that the standard itself is a mixture of closely related compounds or has degraded.

  • Interaction with the Mobile/Stationary Phase: Similar to the analyte, the internal standard can have specific interactions that lead to peak splitting. If you are using a deuterated internal standard, it should behave almost identically to the parent compound. However, if a different molecule is used as the internal standard (e.g., Lapatinib for Talazoparib), its chemical properties might make it more susceptible to issues like secondary interactions with the stationary phase.

    • Solution: Review the mobile phase composition and pH to ensure it is suitable for both the analyte and the internal standard.

Quantitative Data Summary

The following table summarizes chromatographic conditions from published methods for Talazoparib analysis, which can serve as a reference for your method development and troubleshooting.

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-UV)Method 3 (HPLC-UV)Method 4 (RP-HPLC)
Column Hypersil C18Spherisorb ODS2 C18 (250mm x 4.5 mm; 5µm)C18 (5 μm, 250 × 3 mm)Shiseido 5 µm C18 100 Å (250 × 4.6 mm)
Mobile Phase 10 mM Ammonium Formate (pH 3.8) and AcetonitrileMethanol: Acetonitrile: 0.1% Sodium Perchlorate (25:75:05 v/v)Methanol and Water (60:40 v/v)Acetonitrile:Phosphate Buffer (100 mM, pH 6.25) (35:65 v/v)
Elution Mode IsocraticIsocraticIsocraticIsocratic
Flow Rate Not SpecifiedNot Specified1 mL/min1.0 mL/min
Detection MS/MSUV at 269 nmUV at 227 nmUV at 227 nm
Internal Standard LapatinibNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Talazoparib.

Protocol 1: LC-MS/MS Analysis of Talazoparib

This protocol is based on the method described for the metabolic stability assessment of Talazoparib.

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: Hypersil C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate (adjusted to pH 3.8) and acetonitrile. The exact ratio should be optimized for your system.

  • Internal Standard (IS): Lapatinib can be used as an internal standard.

  • Sample Preparation:

    • Prepare stock solutions of Talazoparib and Lapatinib.

    • Spike the appropriate amount of internal standard into your samples.

    • For analysis in biological matrices like human liver microsomes (HLMs), a protein precipitation step is typically required.

  • MS/MS Detection:

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.

    • The mass transitions for Talazoparib and the internal standard need to be optimized. For Talazoparib, transitions of 379→296 and 379→283 have been reported. For Lapatinib, transitions of 581→365 and 581→350 have been used.

    • Optimize parameters such as fragmentor voltage and collision energy for maximum sensitivity.

Protocol 2: HPLC-UV Analysis of Talazoparib

This protocol is based on a stability-indicating method for Talazoparib.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Spherisorb ODS2 C18 (250mm x 4.5 mm; 5µm).

  • Mobile Phase: An isocratic mobile phase of Methanol: Acetonitrile: 0.1% Sodium Perchlorate in the ratio of 25:75:05 (v/v).

  • Detection: UV detection at 269 nm.

  • Sample Preparation:

    • Prepare samples in a suitable diluent. The mobile phase is often a good choice.

    • Ensure the concentration of Talazoparib falls within the linear range of the method (e.g., 15–90 μg/ml).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting issues for Talazoparib and its internal standard.

G Troubleshooting Workflow for Peak Splitting cluster_0 Troubleshooting Workflow for Peak Splitting cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues cluster_3 Solutions start Peak Splitting Observed q1 How many peaks are splitting? start->q1 all_peaks All Peaks Splitting q1->all_peaks All one_peak Single Peak Splitting q1->one_peak One check_column 1. Check Column - Frit blockage? - Void at inlet? all_peaks->check_column check_coelution 1. Check for Co-elution - Inject smaller volume one_peak->check_coelution check_solvent 2. Check Sample Solvent - Incompatible with mobile phase? check_column->check_solvent check_system 3. Check System - Large dead volume? check_solvent->check_system solution_system Reverse flush/replace column Use mobile phase as sample solvent Minimize tubing length check_system->solution_system check_ph 2. Check Mobile Phase pH - Too close to pKa? check_coelution->check_ph check_conc 3. Check Concentration - Sample overload? check_ph->check_conc solution_analyte Optimize method for resolution Adjust and buffer mobile phase pH Dilute sample check_conc->solution_analyte

Caption: Troubleshooting workflow for peak splitting issues.

References

Best practices for storage and handling of Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Talazoparib-13C,d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is typically shipped at room temperature. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles. The recommended storage conditions for solutions are -80°C for up to 1 year or -20°C for up to 6 months.[1]

Q3: What is the recommended solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.

Q4: Is this compound sensitive to light?

A4: Yes, Talazoparib has been shown to be phototoxic upon exposure to UVA light. Irradiation can lead to the formation of a photooxidated product. Therefore, it is crucial to protect the compound and its solutions from light.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, appropriate personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. If working with the solid form where dust may be generated, use of a dust mask or a properly fitted respirator is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving the compound 1. Use of aged or wet DMSO. 2. Insufficient mixing.1. Use fresh, anhydrous DMSO for preparing solutions. 2. Use of sonication is recommended to aid dissolution.
Precipitation observed in stock solution after storage 1. Improper storage temperature. 2. Exceeded storage duration. 3. Freeze-thaw cycles.1. Ensure stock solutions are stored at -80°C or -20°C. 2. Use solutions within the recommended timeframe (1 year at -80°C, 6 months at -20°C). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent experimental results 1. Degradation of the compound due to light exposure. 2. Inaccurate concentration of the stock solution.1. Protect the compound and all solutions from light during storage and experiments. 2. Re-prepare the stock solution using fresh, anhydrous DMSO and sonication to ensure complete dissolution.
Observed cellular toxicity not related to PARP inhibition 1. Phototoxicity due to exposure to UVA light.1. Conduct all experiments under controlled lighting conditions, avoiding exposure to direct UVA light.

Quantitative Data Summary

Storage Conditions

Form Temperature Duration
Solid-20°C3 years
Solid4°C2 years
In Solvent-80°C1 year
In Solvent-20°C6 months

Solubility in DMSO

Concentration Notes
25 mg/mL (65.73 mM)Requires sonication.
19 mg/mL (49.95 mM)Use of fresh, anhydrous DMSO is critical.
36 mg/mL (94.65 mM)Sonication is recommended.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and a sonicator.

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of Talazoparib is 380.35 g/mol .

  • Procedure:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution briefly to mix.

    • Place the tube in a sonicator bath and sonicate until the compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -80°C or -20°C.

Diagrams

Troubleshooting_Storage_Handling Troubleshooting Logic for this compound start Start: Encountered Issue dissolution_issue Difficulty Dissolving Compound? start->dissolution_issue precipitation_issue Precipitation in Stored Solution? dissolution_issue->precipitation_issue No check_dmso Use Fresh, Anhydrous DMSO dissolution_issue->check_dmso Yes inconsistent_results Inconsistent Experimental Results? precipitation_issue->inconsistent_results No check_storage_temp Verify Storage Temp (-20°C or -80°C) precipitation_issue->check_storage_temp Yes protect_from_light Protect from Light inconsistent_results->protect_from_light Yes end Issue Resolved inconsistent_results->end No use_sonicator Apply Sonication check_dmso->use_sonicator reprepare_solution Re-prepare Stock Solution use_sonicator->reprepare_solution check_storage_duration Check Storage Duration check_storage_temp->check_storage_duration aliquot_solution Aliquot to Avoid Freeze-Thaw check_storage_duration->aliquot_solution aliquot_solution->reprepare_solution protect_from_light->reprepare_solution reprepare_solution->end

Caption: Troubleshooting workflow for common issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Talazoparib Using Talazoparib-13C,d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Talazoparib in biological matrices using a stable isotope-labeled internal standard, Talazoparib-13C,d4. The performance of this method is compared with alternative approaches, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and other drug development studies.

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) approved for the treatment of certain types of cancer.[1][2] Accurate and reliable quantification of Talazoparib in biological samples is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and overall drug development.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby minimizing variability and improving data accuracy.

This guide details the validation of an LC-MS/MS method for Talazoparib using this compound and compares its performance against methods employing alternative internal standards. The validation parameters discussed are in accordance with the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Performance Comparison of Bioanalytical Methods for Talazoparib

The following tables summarize the quantitative performance data of a validated UHPLC-MS/MS method using this compound as an internal standard, alongside data from methods using alternative internal standards for comparison.

Table 1: Method Using this compound Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy Percent BiasWithin ±15%
Precision Coefficient of Variation (CV)< 15%
Matrix Effect 93.7% - 109%
Recovery 87.7% - 105%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Table 2: Comparison with Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Key FindingsReference
Lapatinib 5 - 5002.0Good reproducibility with precision and accuracy below 3.1%.
Bosutinib 0.5 - 2000.5Accuracies and precisions were within acceptance limits with no observed matrix effect.
Rucaparib-d3 0.01 - 10 (pg/mL conversion needed)10.0 (pg/mL)A simple and sensitive method, though for a different PARP inhibitor, it showcases a common alternative IS type.

Experimental Protocols

Detailed methodologies for the key validation experiments for the Talazoparib bioanalytical method using this compound are provided below.

Sample Preparation: Protein Precipitation
  • Thaw frozen biological samples (e.g., mouse plasma) at room temperature.

  • To a 50 µL aliquot of the sample, add the internal standard (this compound).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Chromatographic Conditions
  • System: UHPLC system (e.g., ACQUITY UPLC).

  • Column: ACQUITY UPLC RP18 HSS T3 column.

  • Mobile Phase: A gradient of two mobile phases, such as 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 5 minutes.

Mass Spectrometric Conditions
  • System: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Talazoparib Transition: m/z 381.3 → 285.2

    • This compound Transition: Specific transition for the stable isotope-labeled internal standard would be monitored.

Validation Experiments
  • Selectivity: Analyze blank matrix samples from multiple sources to assess for interferences at the retention times of Talazoparib and the internal standard.

  • Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of Talazoparib. The curve should be linear over the specified range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of Talazoparib in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.

Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method for Talazoparib.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development (LC-MS/MS Optimization) SamplePreparation Sample Preparation (Protein Precipitation) MethodDevelopment->SamplePreparation ValidationExperiments Validation Experiments SamplePreparation->ValidationExperiments Selectivity Selectivity ValidationExperiments->Selectivity Linearity Linearity & Range ValidationExperiments->Linearity AccuracyPrecision Accuracy & Precision ValidationExperiments->AccuracyPrecision MatrixEffect Matrix Effect ValidationExperiments->MatrixEffect Recovery Recovery ValidationExperiments->Recovery Stability Stability ValidationExperiments->Stability DataAnalysis Data Analysis & Reporting ValidationExperiments->DataAnalysis MethodApplication Application to Study Samples DataAnalysis->MethodApplication

Caption: Workflow for the validation of a bioanalytical method for Talazoparib.

Conclusion

The use of this compound as an internal standard in the bioanalytical method for Talazoparib quantification demonstrates excellent performance in terms of linearity, accuracy, precision, and management of matrix effects. While methods using alternative internal standards like lapatinib or bosutinib also provide reliable results, the stable isotope-labeled internal standard is theoretically superior for compensating for analytical variability. The detailed protocols and validation data presented in this guide offer a solid foundation for researchers to implement a robust and reliable bioanalytical method for Talazoparib in their drug development programs.

References

A Comparative Guide to Talazoparib Assays: Cross-Validation Insights on Methodologies with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is paramount for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. This guide provides a comparative analysis of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for Talazoparib quantification, with a specific focus on the performance of assays utilizing different internal standards.

Comparative Analysis of Assay Performance

The selection of an internal standard is a pivotal decision in method development. While stable isotope-labeled (SIL) internal standards are generally considered the gold standard for LC-MS/MS assays due to their ability to effectively track the analyte, structurally similar analogs or other compounds with comparable physicochemical properties are also widely used. The following tables summarize the quantitative performance data from various validated assays for Talazoparib, categorized by the internal standard employed.

LC-MS/MS Methodologies
Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)MatrixReference
Lapatinib 5 - 50098.34 - 101.47≤ 4.7 (Intra-day), Not specified (Inter-day)99.62 ± 2.3Human Liver Microsomes[1][2][3]
Bosutinib 0.5 - Not specifiedWithin ± 8.02.9 - 12.091.3 ± 6.0Rat Plasma[4]
Not Specified 0.02 - 25.092.8 - 97.23.29 - 7.46Not SpecifiedHuman Plasma[5]
HPLC-UV Methodology
Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)MatrixReference
Diflunisal 100 - 2000Not SpecifiedNot Specified> 85Rat Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are summaries of the experimental protocols from the cited studies.

LC-MS/MS Method using Lapatinib as Internal Standard
  • Sample Preparation: Specific details on the extraction method from human liver microsomes were not provided in the abstract.

  • Chromatographic Conditions:

    • Column: Hypersil C18

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 3.8) and an organic modifier (details not specified).

    • Flow Rate: Not specified.

    • Run Time: 4 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Not specified, but typically Electrospray Ionization (ESI) for this type of analysis.

    • Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Method using Bosutinib as Internal Standard
  • Sample Preparation: The specific extraction method from rat plasma is not detailed in the provided information.

  • Chromatographic Conditions:

    • Technique: Ultra Performance Liquid Chromatography (UPLC).

    • Column, Mobile Phase, and Flow Rate: Not specified.

  • Mass Spectrometry Detection:

    • Ionization: ESI.

    • Mode: MRM.

HPLC-UV Method using Diflunisal as Internal Standard
  • Sample Preparation: Protein precipitation using methanol:acetonitrile (65:35 v/v).

  • Chromatographic Conditions:

    • Column: C18 column (5 µm, 250 × 3 mm).

    • Mobile Phase: Isocratic elution with methanol and another solvent in a 60:40 (v/v) ratio.

    • Flow Rate: 1 mL/min.

  • UV Detection:

    • Wavelength: 227 nm.

Visualizing the Methodologies

A clear understanding of the experimental workflow and the role of the internal standard is essential for method validation and comparison. The following diagrams illustrate a typical workflow for the bioanalytical quantification of Talazoparib and the conceptual relationship in assay cross-validation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Matrix (e.g., Plasma, Microsomes) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS or UV Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Generalized workflow for the bioanalytical quantification of Talazoparib.

Cross_Validation_Concept cluster_MethodA Analytical Method A cluster_MethodB Analytical Method B Patient_Samples Set of Patient Samples Assay_A Talazoparib Assay with Internal Standard A (e.g., Lapatinib) Patient_Samples->Assay_A Assay_B Talazoparib Assay with Internal Standard B (e.g., Bosutinib) Patient_Samples->Assay_B Results_A Results from Method A Assay_A->Results_A Analysis Comparison Statistical Comparison (e.g., Bland-Altman, Regression) Results_A->Comparison Results_B Results from Method B Assay_B->Results_B Analysis Results_B->Comparison

Caption: Conceptual diagram of a cross-validation study for Talazoparib assays.

References

A Comparative Guide to Talazoparib-13C,d4 and Other PARP Inhibitor Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Poly (ADP-ribose) polymerase (PARP) inhibitors, the selection of an appropriate internal standard is a critical factor in ensuring assay accuracy, precision, and reliability. This guide provides an objective comparison of Talazoparib-13C,d4 with other commonly used stable isotope-labeled internal standards for the analysis of PARP inhibitors. The information presented is supported by experimental data from published literature to aid in the selection of the most suitable internal standard for your research needs.

Introduction to PARP Inhibitor Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] By incorporating heavy isotopes such as 13C, 2H (deuterium), or 15N, these standards are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variability in sample preparation and analysis.[1][4] this compound is a SIL internal standard for Talazoparib, a potent PARP 1/2 inhibitor. Other widely used PARP inhibitors such as Olaparib, Rucaparib, and Niraparib also have corresponding SIL internal standards used in their quantitative analysis.

Performance Comparison of PARP Inhibitor Internal Standards

The following table summarizes the performance characteristics of bioanalytical methods using this compound and other PARP inhibitor internal standards, as reported in various studies. These methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the respective PARP inhibitors in biological matrices like human plasma.

PARP Inhibitor Internal Standard Linearity Range (ng/mL) Accuracy (% Bias) Precision (% CV) Matrix Effect (%) Extraction Recovery (%) Reference
Talazoparib[13C,2H4]-Talazoparib0.5 - 100< ±15%< 15%93.7 - 10987.7 - 105
TalazoparibIsotopically labeled Talazoparib0.5 - 50Within ± 15%< 15%Not explicitly reportedNot explicitly reported
Olaparib[2H8]-Olaparib0.5 - 5000< 9%< 11%Not explicitly reportedNot explicitly reported
Olaparib[2H8]-Olaparib140 - 700096 - 102%< 8%No interferences detectedNot explicitly reported
Rucaparib[13C,2H3]-Rucaparib100 - 500096 - 102%< 8%No interferences detectedNot explicitly reported
Niraparib[13C6]-Niraparib60 - 300096 - 102%< 8%No interferences detectedNot explicitly reported

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used for the quantification of PARP inhibitors in biological matrices using stable isotope-labeled internal standards.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting the analyte and internal standard from plasma samples is protein precipitation.

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:5 ratio (plasma:acetonitrile).

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate the analyte and internal standard from other components in the sample and to quantify them based on their mass-to-charge ratio.

  • Typical Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.

    • Flow Rate: A flow rate in the range of 0.3 - 0.6 mL/min is typical.

  • Typical Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for PARP inhibitors.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Visualizations

PARP Signaling Pathway

The following diagram illustrates the central role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors disrupt this process, leading to cell death in cancer cells with deficient DNA double-strand break repair mechanisms (e.g., BRCA mutations).

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA mutated) DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits Repair_Proteins Recruitment of Repair Proteins PARP->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB Deficient_DSB_Repair Deficient Double-Strand Break Repair (e.g., BRCA mutation) DNA_DSB->Deficient_DSB_Repair Cell_Death Cell Death (Synthetic Lethality) Deficient_DSB_Repair->Cell_Death DNA_SSB_Cancer DNA Single-Strand Break DNA_SSB_Cancer->PARP_Trapping at site of

Caption: Simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantitative analysis of a PARP inhibitor in a biological sample using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_workflow Bioanalytical Workflow cluster_instrument Instrumentation Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Spiking with Internal Standard (e.g., this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing and Quantification LC_MS_Analysis->Data_Processing LC Liquid Chromatograph LC_MS_Analysis->LC Results 6. Concentration Determination Data_Processing->Results MS Tandem Mass Spectrometer LC->MS interface

Caption: General experimental workflow for quantitative bioanalysis using an internal standard.

Conclusion

The use of stable isotope-labeled internal standards, such as this compound, is indispensable for the accurate and robust quantification of PARP inhibitors in biological matrices. The data presented in this guide demonstrates that methods employing these standards exhibit excellent linearity, accuracy, and precision, making them highly reliable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. While the specific performance characteristics may vary slightly between different PARP inhibitors and their respective internal standards, the overall high quality of the data underscores the suitability of this analytical approach. Researchers should select the appropriate stable isotope-labeled internal standard corresponding to the PARP inhibitor being investigated to ensure the highest quality data.

References

A Comparative Guide to the Quantitative Analysis of Talazoparib: Accuracy and Precision with a Stable Isotope Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for the quantification of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. A special focus is placed on the superior performance of methods employing a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a SIL-IS is a gold standard in quantitative bioanalysis, offering a robust approach to mitigate variability arising from sample preparation and matrix effects. This guide presents supporting experimental data from various validated methods, highlighting the advantages in accuracy and precision conferred by the stable isotope dilution technique.

Comparative Performance of Talazoparib Quantification Methods

The following tables summarize the validation parameters of different analytical methods for Talazoparib quantification, providing a clear comparison of their performance.

Table 1: Performance of LC-MS/MS-based Methods for Talazoparib Quantification

ParameterUHPLC-MS/MS with SIL-IS ([¹³C,²H₄]-Talazoparib)[1][2]LC-MS/MS with IS (Lapatinib)[3]LC-MS/MS (Human Plasma)[4]
Matrix Mouse PlasmaHuman Liver MicrosomesHuman Plasma
Linearity Range 0.5–100 ng/mL5–500 ng/mL0.0200–25.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mL0.0200 ng/mL
Intra-day Precision (%RSD) 2.40%–5.27%< 3.1%3.29% - 7.46% (QC)
Inter-day Precision (%RSD) 0.87%–2.00%< 3.1%Not Specified
Accuracy (% Bias or % Recovery) -3.47%–8.35% (Bias)< 3.1%92.8% - 97.2% (QC)
Extraction Recovery 87.7%–105%~99.6%Not Specified
Matrix Effect 93.7%–109%Not SpecifiedNot Specified

Table 2: Performance of HPLC-based Methods for Talazoparib Quantification

ParameterRP-HPLC with UV DetectionHPLC with UV Detection
Matrix Rat PlasmaBulk Drug/Pharmaceutical Formulation
Linearity Range 100–2000 ng/mL15–90 µg/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL0.10 µg/mL (100 ng/mL)
Limit of Detection (LOD) Not Specified0.03 µg/mL (30 ng/mL)
Precision Not SpecifiedNot Specified
Accuracy (% Recovery) >85%Not Specified

Experimental Protocols

Talazoparib Quantification using UHPLC-MS/MS with a Stable Isotope-Labeled Internal Standard ([¹³C,²H₄]-Talazoparib)[1]

This method demonstrates high sensitivity, accuracy, and precision for the quantification of Talazoparib in mouse plasma.

  • Sample Preparation: A single-step protein precipitation is employed. To a plasma sample, an internal standard solution of [¹³C,²H₄]-Talazoparib is added, followed by a precipitation solvent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.

  • Chromatographic Separation: The separation is achieved on a reverse-phase column (e.g., ACQUITY UPLC RP18 HSS T3) using a gradient mobile phase, typically consisting of an aqueous component with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The precursor to product ion transitions for Talazoparib and its stable isotope-labeled internal standard are monitored for quantification.

Talazoparib Quantification using LC-MS/MS with a Non-Isotopic Internal Standard (Lapatinib)

This method is suitable for in vitro metabolic stability assessment in human liver microsomes.

  • Sample Preparation: Similar to the SIL-IS method, this protocol involves protein precipitation of the microsomal incubation samples. Lapatinib is used as the internal standard.

  • Chromatographic Separation: An isocratic separation is performed on a C18 column (e.g., Hypersil C18) with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent.

  • Mass Spectrometric Detection: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode is used, monitoring the specific MRM transitions for Talazoparib and Lapatinib.

Talazoparib Quantification using RP-HPLC with UV Detection

This method represents a more traditional approach and is applicable to samples with higher concentrations of the analyte.

  • Sample Preparation: Protein precipitation is used to extract Talazoparib from plasma samples. A mixture of methanol and acetonitrile can be used as the precipitating solvent.

  • Chromatographic Separation: Isocratic elution is performed on a C18 column with a mobile phase typically composed of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

  • UV Detection: The eluent is monitored by a UV detector at the maximum absorbance wavelength of Talazoparib.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantification of Talazoparib using a stable isotope-labeled internal standard with UHPLC-MS/MS.

Talazoparib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Addition of [¹³C,²H₄]-Talazoparib (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifugation protein_precipitation->vortex_centrifuge supernatant_collection Supernatant Collection vortex_centrifuge->supernatant_collection uhplc UHPLC Separation (Reverse Phase Column) supernatant_collection->uhplc Injection msms Tandem Mass Spectrometry (MRM Detection) uhplc->msms peak_integration Peak Area Integration (Analyte & IS) msms->peak_integration Data Acquisition ratio_calculation Peak Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation calibration_curve Concentration Determination (via Calibration Curve) ratio_calculation->calibration_curve

Caption: Workflow for Talazoparib quantification with a stable isotope standard.

References

A Comparative Analysis of Talazoparib Pharmacokinetics Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding Talazoparib's pharmacokinetic variability in patients with organ impairment, providing crucial data for clinical development and therapeutic application.

This guide offers a comprehensive comparison of Talazoparib levels in different patient populations, with a primary focus on individuals with renal and hepatic impairment. The data presented is compiled from peer-reviewed clinical studies and aims to provide an objective overview of the drug's performance and the supporting experimental evidence.

Impact of Renal Impairment on Talazoparib Pharmacokinetics

Talazoparib's exposure is significantly influenced by renal function. As the primary route of elimination for unchanged Talazoparib is through renal excretion, patients with impaired kidney function exhibit higher plasma concentrations of the drug.[1][2] A dedicated phase I study systematically evaluated the pharmacokinetics of Talazoparib in patients with varying degrees of renal impairment compared to those with normal renal function.[1][2]

The study revealed a clear trend of increased Talazoparib exposure with worsening renal function.[1] Patients with mild, moderate, and severe renal impairment experienced a notable rise in both the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax) at steady state. These findings underscore the necessity for dose adjustments in this patient population to mitigate the risk of increased toxicity.

Table 1: Comparison of Talazoparib Pharmacokinetic Parameters in Patients with Renal Impairment vs. Normal Renal Function (at Day 22)

Degree of Renal ImpairmentPatient Cohort (n)% Increase in AUC₀₋₂₄% Increase in CmaxRecommended Starting Dose
Mild (eGFR 60–89 mL/min/1.73 m²)912.2%11.1%1 mg/day
Moderate (eGFR 30–59 mL/min/1.73 m²)843.0%31.6%0.75 mg/day
Severe (eGFR 15–29 mL/min/1.73 m²)8163.3%89.3%0.5 mg/day
Normal Renal Function9--1 mg/day

Data sourced from a phase I, open-label, non-randomized study where Talazoparib was administered orally at 0.5 mg/day for 22 days.

Impact of Hepatic Impairment on Talazoparib Pharmacokinetics

In contrast to renal impairment, hepatic function does not appear to significantly alter the pharmacokinetics of Talazoparib. A phase I study involving patients with advanced solid tumors and varying degrees of hepatic impairment (mild, moderate, or severe) found no clinically meaningful impact on the drug's apparent clearance (CL/F).

Population pharmacokinetic analysis from this study, which included 37 patients, indicated that baseline creatinine clearance was the only significant covariate affecting Talazoparib's clearance. Furthermore, noncompartmental analysis of data from 17 evaluable patients showed no clear trend of increased drug exposure with worsening hepatic function. The protein binding of Talazoparib was also comparable across all hepatic function groups. Consequently, no dose modification is recommended for patients with any degree of hepatic impairment.

Other Patient Population Considerations

A population pharmacokinetic analysis pooling data from four clinical studies (including two phase 1, one phase 2, and one phase 3 trial) characterized the pharmacokinetics of Talazoparib in a broader patient population. This analysis concluded that no dose adjustments are necessary based on a patient's age, sex, baseline body weight, or Asian race. The study also noted that the presence of mild renal or hepatic impairment did not warrant a dose change.

Experimental Protocols

Pharmacokinetic Analysis in Patients with Renal and Hepatic Impairment

The studies cited in this guide employed robust methodologies to assess the pharmacokinetics of Talazoparib. Below is a summary of the typical experimental protocol:

  • Study Design: Phase I, open-label, non-randomized studies were conducted in patients with advanced solid tumors and varying degrees of organ impairment.

  • Dosing: Patients received a daily oral dose of Talazoparib (e.g., 0.5 mg for 22 days).

  • Sample Collection: Plasma and urine samples were collected at multiple time points after single and multiple doses of Talazoparib to determine its concentration.

  • Bioanalytical Method: Talazoparib concentrations in plasma and urine were measured using validated assays. While specific details of the assays are proprietary, they are confirmed to be validated according to regulatory standards.

  • Pharmacokinetic Analysis: Plasma pharmacokinetic parameters, including AUC and Cmax, were calculated using noncompartmental analysis (NCA). Population pharmacokinetic (PopPK) analyses were also performed to identify covariates that might influence the drug's disposition.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment and Sampling cluster_analysis Pharmacokinetic Analysis cluster_outcome Outcome P Patient with Advanced Solid Tumor S Screening for Renal/Hepatic Function P->S C Cohort Assignment (Normal, Mild, Moderate, Severe) S->C D Talazoparib Administration (e.g., 0.5 mg daily for 22 days) C->D PS Plasma & Urine Sample Collection (Pre-dose, Post-dose timepoints) D->PS A Validated Bioanalytical Assay (Measurement of Talazoparib Concentration) PS->A NCA Noncompartmental Analysis (NCA) (Calculation of AUC, Cmax) A->NCA PopPK Population PK (PopPK) Analysis (Covariate Identification) A->PopPK DA Dose Adjustment Recommendation NCA->DA PopPK->DA

Caption: Workflow for a clinical trial assessing Talazoparib pharmacokinetics in patients with organ impairment.

Signaling Pathway and Mechanism of Action

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Talazoparib leads to the accumulation of these breaks, which, during DNA replication, generate double-strand breaks. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.

G cluster_dna_damage DNA Damage & Repair cluster_talazoparib_action Talazoparib Intervention cluster_cell_fate Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER recruits DSB Double-Strand Break (DSB) (during replication) PARP->DSB unrepaired SSB leads to Tal Talazoparib Inhibit PARP Inhibition Tal->Inhibit Inhibit->PARP blocks HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR_deficient HRR Deficient Cell (e.g., BRCA mutation) DSB->HRR_deficient Apoptosis Apoptosis / Cell Death HRR_deficient->Apoptosis leads to

References

A Comparative Guide to Inter-laboratory Quantification of Talazoparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. While a formal inter-laboratory round-robin study has not been identified in the public domain, this document synthesizes data from multiple independent laboratory validations of Talazoparib quantification assays. The objective is to offer a clear comparison of the performance of different methodologies, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.

The primary methods for Talazoparib quantification found in the literature are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods have been validated in various biological matrices, including human liver microsomes and plasma.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different validated analytical methods for Talazoparib quantification.

Table 1: Comparison of LC-MS/MS-based Methods for Talazoparib Quantification

ParameterMethod 1Method 2Method 3
Matrix Human Liver Microsomes (HLMs)Mouse PlasmaHuman Plasma
Linearity Range 5–500 ng/mL[1][2]0.5–100 ng/mL[3]0.5–50 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]0.5 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) 0.67 to 4.7%< 15%Within ±15% of nominal concentration
Inter-day Precision (%RSD) < 3.1%< 15%Within ±15% of nominal concentration
Accuracy/Bias -1.66 to 1.47%< ±15%Within ±15% of nominal concentration
Recovery 99.62 ± 2.3%87.7–105%Not Reported

Table 2: Comparison of HPLC-UV-based Methods for Talazoparib Quantification

ParameterMethod 1Method 2Method 3
Matrix Bulk Drug and Pharmaceutical FormulationBulk FormRat Plasma
Linearity Range 15–90 μg/ml60-140 ng/ml100-2000 ng/mL
Limit of Detection (LOD) 0.03 µg/mL1.5 ng/mlNot Reported
Limit of Quantification (LOQ) 0.10 µg/mL4.5 ng/ml100 ng/mL
Precision (%RSD) < 2%Not explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated98% to 102%>85%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS Method for Talazoparib in Human Liver Microsomes

This method was developed for the assessment of Talazoparib concentration in a human liver microsomes (HLMs) matrix.

  • Sample Preparation: The specific sample preparation method is not detailed in the abstract, but it involved the use of lapatinib as an internal standard (IS).

  • Chromatography:

    • Column: Hypersil C18 column.

    • Mobile Phase: Isocratic elution system. The pH of the aqueous part of the mobile phase (10 mM ammonium formate) was fixed at 3.8.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry (MS/MS).

  • Validation: The method was validated for sensitivity, linearity, and reproducibility (intra- and inter-day precision and accuracy).

HPLC-UV Method for Talazoparib in Bulk and Pharmaceutical Formulation

This method was developed for the determination of Talazoparib in bulk drug and pharmaceutical products.

  • Sample Preparation: A standard concentration of 60 µg/ml was prepared.

  • Chromatography:

    • Column: Spherisorb ODS2C18 column (250mm × 4.5 mm; 5µm).

    • Mobile Phase: Isocratic mode.

    • Detection: UV detector at 269 nm.

  • Validation: The method was validated according to ICH guidelines for system suitability, specificity, precision, accuracy, and robustness.

Visualizations

Signaling Pathway of Talazoparib

Talazoparib is an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with mutations in BRCA1/2 genes, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Talazoparib_Action Talazoparib Action cluster_Cellular_Outcome Cellular Outcome in BRCA-deficient Cells DNA_SSB Single-Strand Break PARP_recruitment PARP Recruitment DNA_SSB->PARP_recruitment DSB Double-Strand Break (during replication) DNA_SSB->DSB Replication Fork Collapse PARP PARP PAR_synthesis PAR Synthesis PARP->PAR_synthesis PARP_recruitment->PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Talazoparib Talazoparib Talazoparib->PARP Inhibits & Traps Failed_Repair Failed DSB Repair (due to BRCA1/2 deficiency) DSB->Failed_Repair Cell_Death Cell Death (Synthetic Lethality) Failed_Repair->Cell_Death Method_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analysis Phase cluster_Data_Evaluation Data Evaluation Phase Sample_Prep Prepare Standardized Talazoparib Samples (e.g., in plasma) Distribute Distribute Aliquots to Participating Labs Sample_Prep->Distribute Lab_A Lab A: Quantification using LC-MS/MS Distribute->Lab_A Lab_B Lab B: Quantification using HPLC-UV Distribute->Lab_B Lab_C Lab C: Quantification using Alternative Method Distribute->Lab_C Collect_Data Collect Raw Data from all Labs Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Statistical_Analysis Statistical Analysis: - Linearity - Precision - Accuracy - Bias Collect_Data->Statistical_Analysis Comparison_Report Generate Comparison Report Statistical_Analysis->Comparison_Report Performance_Metrics_Relationship cluster_Fundamental_Characteristics Fundamental Characteristics cluster_Reliability_Indicators Reliability Indicators cluster_Method_Suitability Overall Method Suitability Linearity Linearity & Range Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Reproducibility) Linearity->Precision Sensitivity Sensitivity (LOD, LOQ) Sensitivity->Accuracy Suitability Suitable for Intended Use Accuracy->Suitability Precision->Suitability

References

Assessing the Impact of Metabolites on Talazoparib Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive analysis of the impact of metabolites on the bioanalysis of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Through a review of metabolic pathways and bioanalytical methodologies, this document establishes that Talazoparib's metabolic profile presents a minimal risk of interference in its quantification, a significant advantage in clinical and preclinical studies.

Talazoparib is a targeted therapy approved for the treatment of certain types of breast and prostate cancer.[1] Its mechanism of action involves inhibiting PARP enzymes, which are crucial for DNA repair.[2] The efficacy and safety of Talazoparib are directly linked to its plasma concentrations, making reliable quantification essential for therapeutic drug monitoring and pharmacokinetic studies.

A key challenge in the bioanalysis of many drugs is the potential for interference from their metabolites.[3] Metabolites can exhibit structural similarities to the parent drug, leading to cross-reactivity in immunoassays or co-elution in chromatographic methods, thereby compromising the accuracy of the quantification.[3] However, the metabolic profile of Talazoparib largely circumvents this issue.

Metabolic Profile of Talazoparib

Talazoparib undergoes minimal hepatic metabolism.[1] Studies have shown that after oral administration, the majority of the drug is excreted unchanged. Approximately 68.7% of a radiolabeled dose is recovered in the urine, with 54.6% as the unchanged parent drug. Fecal excretion accounts for about 19.7% of the dose, with 13.6% as unchanged Talazoparib.

Crucially, no major circulating metabolites have been identified in human plasma. Talazoparib is the only circulating drug-derived entity detected, simplifying its bioanalytical assessment. The minor metabolic pathways that have been identified include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation. Given that these metabolites are not present in significant concentrations in circulation, their impact on the quantification of the parent drug is considered negligible.

This contrasts significantly with other drugs where metabolites are major circulating components and can interfere with the analysis of the parent compound. For instance, the metabolites of some tricyclic antidepressants and immunosuppressants are known to cause significant interference in immunoassays.

Bioanalytical Methods for Talazoparib Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Talazoparib in biological matrices due to its high sensitivity and selectivity. Several validated LC-MS/MS methods have been published for the determination of Talazoparib in plasma and other tissues.

A core component of validating these bioanalytical methods is the assessment of selectivity, which ensures that the method can differentiate the analyte from other components in the sample, including potential metabolites. The available literature on validated LC-MS/MS assays for Talazoparib consistently demonstrates a high degree of selectivity, with no reported interference from endogenous matrix components or known metabolites.

The following table summarizes the key parameters of a representative validated LC-MS/MS method for Talazoparib quantification, highlighting the method's performance in the absence of metabolite interference.

ParameterResultReference
MethodUPLC-MS/MS
MatrixRat Plasma
Linearity Range0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (RSD%)2.9% - 12.0%
Inter-day Precision (RSD%)Varies by QC level
Accuracy (RE%)Within ± 8.0%
Matrix EffectNot significant
Recovery> 85%
StabilityStable under various conditions

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for Talazoparib quantification is outlined below. This protocol is based on methodologies described in the scientific literature.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add an internal standard (e.g., Lapatinib).

  • Add a protein precipitation agent, such as acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.

  • Inject the clear supernatant into the UPLC-MS/MS system for analysis.

Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., UPLC BEH C18 or Hypersil C18) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Talazoparib and the internal standard are monitored. For Talazoparib, common transitions include m/z 381.1 → 184.1 and for an internal standard like Lapatinib, m/z 581.0 → 365.2.

Visualizing the Workflow and Metabolic Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for Talazoparib quantification and its metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Injection supernatant->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Talazoparib quantification.

talazoparib_metabolism talazoparib Talazoparib (Parent Drug) unchanged Unchanged Talazoparib (Major route of elimination) talazoparib->unchanged Renal & Fecal Excretion metabolism Minimal Hepatic Metabolism talazoparib->metabolism metabolites Minor Metabolites (Not major circulating entities) metabolism->metabolites Mono-oxidation, Dehydrogenation, Conjugation

Caption: Metabolic pathway of Talazoparib.

Conclusion

The assessment of potential interference from metabolites is a critical step in the development and validation of bioanalytical methods for therapeutic drugs. In the case of Talazoparib, its pharmacokinetic profile is highly favorable for straightforward and reliable quantification. The minimal extent of its metabolism and the absence of major circulating metabolites significantly reduce the risk of analytical interference. This characteristic simplifies the bioanalytical method development and validation process and enhances the confidence in the accuracy of pharmacokinetic and therapeutic drug monitoring data. Compared to drugs with extensive metabolism and active or interfering metabolites, Talazoparib's profile is a distinct advantage in drug development and clinical application.

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Validation of Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the potent PARP inhibitor Talazoparib, the choice of an appropriate internal standard is a critical factor in achieving accurate, precise, and robust results. This guide provides a comprehensive comparison of bioanalytical methods for Talazoparib, highlighting the superior performance of the stable isotope-labeled (SIL) internal standard, Talazoparib-13C,d4, over structural analogs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavy isotopes such as 13C and D, this compound is chemically identical to the analyte, Talazoparib. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This near-perfect mimicry allows for highly effective correction of variability during sample preparation and analysis, leading to unparalleled data quality. While direct head-to-head comparative studies are not extensively published, the performance of bioanalytical methods using SIL internal standards for Talazoparib consistently demonstrates high sensitivity, accuracy, and precision, as evidenced by the validation data presented in this guide.

Performance Comparison: this compound vs. Structural Analogs

The following tables summarize the performance of validated bioanalytical methods for Talazoparib, utilizing either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard ([¹³C,²H₄]-Talazoparib)

Validation ParameterPerformance Metric
Linearity Range0.5–100 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 11.5%
Inter-day Precision (%RSD)2.9% to 12.0%
Accuracy (%RE)Within ± 8.0%
Mean Extraction Recovery87.7–105%
Matrix Effect93.7-109%

Data compiled from a study using [¹³C,²H₄]-Talazoparib in mouse plasma.

Table 2: Performance Characteristics of Validated LC-MS/MS Methods Using Structural Analog Internal Standards

Validation ParameterMethod A (Internal Standard: Lapatinib)Method B (Internal Standard: Bosutinib)
Linearity Range5–500 ng/mL0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)2.0 ng/mL[1]0.5 ng/mL[2]
Intra-day Precision (%RSD)< 3.1%[1]< 12.0%[2]
Inter-day Precision (%RSD)< 3.1%[1]< 12.0%
Accuracy (%RE)-1.66 to 1.47%Within ± 8.0%
Mean Extraction Recovery99.62 ± 2.3%81.5 ± 7.2%
Matrix EffectNot explicitly stated87.8 – 94.8% (Analyte), 108.2 ± 7.6% (IS)

Data compiled from studies in human liver microsomes (Method A) and rat plasma (Method B).

The data clearly indicates that methods employing a stable isotope-labeled internal standard can achieve excellent sensitivity (LLOQ of 0.5 ng/mL) and high precision and accuracy. While methods with structural analogs also demonstrate acceptable performance, the use of a SIL-IS like this compound is the preferred approach to minimize analytical variability and ensure the highest data integrity for regulated bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Talazoparib in biological matrices using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Talazoparib from plasma samples.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound).

  • Add 100 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 seconds and then shake for 10 minutes at 1250 rpm.

  • Centrifuge the samples at 23,100g for 5 minutes.

  • Transfer 75 µL of the supernatant to an autosampler vial containing 75 µL of 0.1% formic acid in water.

  • Vortex the final extract before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Talazoparib.

Table 3: Liquid Chromatography Parameters

ParameterSetting
HPLC ColumnReversed-phase C18 column (e.g., UPLC BEH C18)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.40 mL/min
Injection Volume5.0 µL
ElutionGradient elution

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
DetectionMultiple Reaction Monitoring (MRM)
MRM Transition (Talazoparib)m/z 381.3 → 285.2
MRM Transition (this compound)Specific to the labeled positions

Mandatory Visualizations

To further elucidate the context of Talazoparib bioanalysis, the following diagrams illustrate the drug's mechanism of action and a typical experimental workflow.

Talazoparib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell + Talazoparib DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair DNA_DSB->HRR repaired by HRR->Cell_Survival leads to Talazoparib Talazoparib PARP_T PARP Enzyme Talazoparib->PARP_T inhibits & traps DNA_SSB_T Single-Strand Break (SSB) DNA_SSB_T->PARP_T PARP_trapping PARP Trapping PARP_T->PARP_trapping Replication_Fork_Stall Replication Fork Stall PARP_trapping->Replication_Fork_Stall DSB_accumulation DSB Accumulation Replication_Fork_Stall->DSB_accumulation Defective_HRR Defective HRR (BRCA mutation) DSB_accumulation->Defective_HRR cannot be repaired by Apoptosis Apoptosis (Cell Death) DSB_accumulation->Apoptosis leads to

Caption: Mechanism of action of Talazoparib in BRCA-mutated cancer cells.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing & Quantification LC_MS_Analysis->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting

Caption: General experimental workflow for Talazoparib bioanalysis.

References

A Comparative Guide to the Quantification of Talazoparib in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in plasma versus tissue samples. Understanding the distribution and concentration of talazoparib in different biological matrices is crucial for preclinical and clinical drug development, enabling accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to support research in this area.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of talazoparib in human plasma and preclinical tumor tissue. These values are compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Talazoparib Quantification in Human Plasma

ParameterReported ValuesMethodReference(s)
Linearity Range0.020 - 25.0 ng/mLLC-MS/MS[1]
0.5 - 50 ng/mLLC-MS/MS[2]
0.5 - 100 ng/mLUHPLC-MS/MS[3]
Lower Limit of Quantification (LLOQ)0.020 ng/mLLC-MS/MS[1]
0.5 ng/mLLC-MS/MS[2]
2.0 ng/mL (in Human Liver Microsomes)LC-MS/MS
Accuracy92.8% - 97.2%LC-MS/MS
Precision (%RSD)3.29% - 7.46%LC-MS/MS
Mean Cmax (1 mg daily dose)16.4 ng/mL (32% CV)LC-MS/MS
Mean AUC (0-24h, 1 mg daily dose)208 ng·h/mL (37% CV)LC-MS/MS

Table 2: Talazoparib Quantification in Preclinical Models (Plasma vs. Tissue)

ParameterReported ValueMatrixAnimal ModelReference(s)
Tumor-to-Plasma Ratio (Kp,inf)1.864TumorMouse
Oral Bioavailability56%PlasmaRat
Cmax (10 mg/kg oral dose)7948 ng/mLPlasmaRat

Experimental Protocols

Accurate quantification of talazoparib relies on robust and validated experimental protocols. The following sections detail representative methodologies for plasma and tissue sample analysis.

Quantification of Talazoparib in Human Plasma by LC-MS/MS

This protocol is a composite of validated methods described in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled talazoparib).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Talazoparib: m/z 381.2 → 298.1

    • Internal Standard (example): m/z 386.2 → 303.1 ([¹³C,²H₄]-talazoparib)

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of talazoparib into blank plasma.

  • Process the standards and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of talazoparib to the internal standard against the nominal concentration.

  • The concentration of talazoparib in the unknown samples is determined by interpolation from the calibration curve.

Quantification of Talazoparib in Tumor Tissue by LC-MS/MS

This protocol is based on methodologies from preclinical studies involving tissue analysis.

1. Tissue Homogenization

  • Excise the tumor tissue, rinse with cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.

  • Weigh the tissue sample.

  • Add a specific volume of homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the tissue. A common ratio is 3-4 volumes of buffer to the tissue weight (e.g., 300-400 µL for a 100 mg tissue sample).

  • Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.

  • Sonicate the homogenate to ensure complete cell lysis.

2. Sample Preparation (Protein Precipitation from Homogenate)

  • To a known volume of the tissue homogenate, add an internal standard.

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis. The subsequent steps of evaporation and reconstitution are similar to the plasma protocol.

3. LC-MS/MS Analysis

  • The chromatographic and mass spectrometric conditions are generally similar to those used for plasma analysis, though optimization for the tissue matrix may be required.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for talazoparib quantification and its mechanism of action.

G cluster_plasma Plasma Sample Workflow cluster_tissue Tissue Sample Workflow p_sample Plasma Sample Collection p_prep Protein Precipitation (e.g., Acetonitrile) p_sample->p_prep p_centrifuge Centrifugation p_prep->p_centrifuge p_supernatant Supernatant Transfer p_centrifuge->p_supernatant p_evap Evaporation & Reconstitution p_supernatant->p_evap p_lcms LC-MS/MS Analysis p_evap->p_lcms t_sample Tissue Sample Collection t_homogenize Homogenization (e.g., Bead Beater) t_sample->t_homogenize t_lysis Cell Lysis & Sonication t_homogenize->t_lysis t_prep Protein Precipitation t_lysis->t_prep t_centrifuge Centrifugation t_prep->t_centrifuge t_supernatant Supernatant Transfer t_centrifuge->t_supernatant t_lcms LC-MS/MS Analysis t_supernatant->t_lcms

Caption: Bioanalytical workflow for talazoparib quantification.

cluster_pathway Talazoparib Mechanism of Action dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp recruits talazoparib Talazoparib parp->talazoparib is inhibited by parp_trap PARP Trapping on DNA talazoparib->parp_trap induces replication_fork Replication Fork Collapse parp_trap->replication_fork leads to dsb Double-Strand Break replication_fork->dsb hr_proficient Homologous Recombination Repair (Normal Cells) dsb->hr_proficient hr_deficient Defective HR Repair (BRCA-mutant Cancer Cells) dsb->hr_deficient cell_survival Cell Survival hr_proficient->cell_survival cell_death Synthetic Lethality (Cell Death) hr_deficient->cell_death

Caption: Mechanism of action of talazoparib.

References

Safety Operating Guide

Safe Disposal of Talazoparib-13C,d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Talazoparib-13C,d4, a potent cytotoxic agent utilized in research and development, is a critical component of laboratory safety and environmental responsibility. As a compound classified with hazardous properties including being carcinogenic, mutagenic, and toxic for reproduction, its handling and disposal are governed by stringent regulations for cytotoxic waste.[1] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

I. Immediate Safety and Handling Protocols

Prior to initiating any procedure involving this compound, it is imperative to establish a designated handling area, such as a chemical fume hood or a biological safety cabinet, to mitigate the risk of exposure. The use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with chemotherapy-rated glovesPrevents dermal absorption and contamination.
Gown Disposable, solid-front, back-closing gownProtects against splashes and direct contact.
Eye Protection Safety goggles or a full-face shieldShields eyes from potential aerosols or splashes.
Respiratory Protection An N95 or higher-rated respiratorRecommended when handling the compound in powder form.

II. Step-by-Step Disposal Procedure

The disposal of this compound and all associated contaminated materials must strictly adhere to local, state, and federal regulations governing hazardous and cytotoxic waste.

1. Waste Segregation: All materials that have come into contact with this compound are to be considered cytotoxic waste and must be segregated at the point of generation.[2] This includes, but is not limited to:

  • Expired or unused this compound.

  • Contaminated laboratory consumables (e.g., vials, pipette tips, culture plates).

  • Used Personal Protective Equipment (PPE).

  • Materials used for spill cleanup.

2. Waste Containment: Proper containment is crucial to prevent leakage and exposure.

  • Sharps Waste: All contaminated sharps, such as needles and blades, must be immediately placed into a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.[1]

  • Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, and other labware should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste bag (often purple or yellow).[1]

  • Liquid Waste: Aqueous and solvent-based liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled container. Disposal of cytotoxic liquid waste down the sanitary sewer is strictly prohibited.[2]

3. Labeling and Storage:

  • All waste containers must be clearly and indelibly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" designation and the universal biohazard symbol.

  • Store sealed and labeled cytotoxic waste containers in a secure, designated area that is isolated from general laboratory traffic until collection for final disposal.

4. Final Disposal:

  • The disposal of cytotoxic waste must be managed by a licensed and certified hazardous waste disposal contractor.

  • The universally accepted method for the final destruction of cytotoxic waste is high-temperature incineration.

  • A comprehensive record of all disposed cytotoxic waste, including quantities, dates, and disposal manifests, must be maintained for regulatory compliance.

III. Emergency Spill Management

In the event of a spill, a swift and organized response is essential to contain the material and mitigate exposure.

1. Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area to prevent the spread of contamination.

2. Don Appropriate PPE: Before addressing the spill, ensure full and appropriate PPE is worn as detailed in Table 1.

3. Contain and Clean the Spill:

  • For liquid spills, utilize a chemotherapy spill kit to absorb the material.

  • For solid spills, gently cover the powder with dampened absorbent material to prevent aerosolization.

  • Working from the perimeter of the spill inward, carefully clean the area. All cleanup materials are to be disposed of as cytotoxic waste.

4. Decontaminate and Document: Thoroughly decontaminate the affected area and any equipment involved. A detailed report of the spill and the cleanup procedure should be logged in the laboratory's safety records.

IV. Visual Workflow for this compound Disposal

The following diagram provides a visual representation of the logical workflow for the proper handling and disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe handling Work in Designated Area (e.g., Fume Hood) ppe->handling waste_gen Generate Cytotoxic Waste handling->waste_gen sharps Sharps Waste waste_gen->sharps non_sharps Non-Sharps Solid Waste waste_gen->non_sharps liquid Liquid Waste waste_gen->liquid sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container waste_bag Place in Labeled Cytotoxic Waste Bag non_sharps->waste_bag liquid_container Collect in Sealed Liquid Waste Container liquid->liquid_container labeling Label all containers clearly: 'Cytotoxic Waste' sharps_container->labeling waste_bag->labeling liquid_container->labeling storage Store in Secure, Designated Area labeling->storage disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration end End: Document Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Talazoparib-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Talazoparib-13C,d4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and proper disposal of this potent compound.

Talazoparib is a hazardous substance suspected of causing genetic defects, damaging fertility or the unborn child, and causing organ damage through prolonged or repeated exposure.[1][2][3] Therefore, stringent safety measures are required during handling, storage, and disposal.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.[4][5] The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Use
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., double gloves)Gloves should be approved for handling chemotherapy agents and changed regularly or immediately if contaminated.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95)Required when handling the powder form of the compound or when there is a risk of aerosolization. Should be used within a certified chemical fume hood.
Body Protection Disposable chemotherapy gownGowns should be long-sleeved with tight-fitting cuffs and back closure to provide maximum coverage.
Foot Protection Closed-toe shoesShould be worn at all times within the laboratory.
Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound and associated waste is mandatory to minimize exposure and environmental contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a designated, clearly labeled, and locked location away from incompatible materials.

  • The storage area should be in a cool, dry, and well-ventilated space.

Handling and Preparation:

  • All handling of this compound, especially weighing and reconstituting the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to control dust and potential aerosols.

  • Work surfaces should be covered with disposable, absorbent liners to contain any spills.

  • Avoid eating, drinking, or smoking in areas where the compound is handled.

Disposal Plan:

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated sharps container for cytotoxic waste.
Contaminated PPE (e.g., gloves, gown) Place in a designated, sealed, and labeled cytotoxic waste bag.
Contaminated Liners and Cleaning Materials Place in a designated, sealed, and labeled cytotoxic waste bag.
Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention immediately.

  • Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with absorbent material. Collect the material into a designated cytotoxic waste container. Clean the spill area thoroughly.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency response logic.

G Safe Handling Workflow for this compound prep Preparation (Don PPE) handle Handling in Fume Hood (Weighing, Reconstitution) prep->handle experiment Experimental Use handle->experiment decon Decontamination (Clean work area) experiment->decon dispose Waste Disposal (Segregate cytotoxic waste) decon->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: A flowchart outlining the safe handling procedure for this compound.

G Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No wash_skin Wash with Soap & Water (15 min) skin->wash_skin Yes inhalation Inhalation? eye->inhalation No flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes Yes fresh_air Move to Fresh Air inhalation->fresh_air Yes seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: A decision tree for immediate actions following accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.